molecular formula C3H3Cl3O4 B1608202 TRICHLORO PYRUVIC ACID CAS No. 73257-73-5

TRICHLORO PYRUVIC ACID

Cat. No.: B1608202
CAS No.: 73257-73-5
M. Wt: 209.41 g/mol
InChI Key: IMXRFUZDYLVLKI-UHFFFAOYSA-N
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Description

Trichloro Pyruvic Acid is a halogenated derivative of pyruvic acid, a fundamental alpha-keto acid that sits at the biochemical crossroads of carbohydrate, protein, and lipid metabolism . The strategic halogenation of pyruvic acid can significantly alter its properties and reactivity, making it a compound of interest in specialized research. While specific studies on this compound are limited, research on other chlorinated carboxylic acids, such as dichloroacetate (DCA), provides insight into its potential research value. DCA is known to act as an inhibitor of pyruvate dehydrogenase kinase (PDK) . This inhibition leads to the activation of the pyruvate dehydrogenase complex (PDH), a critical enzyme that directs pyruvate into the mitochondrial citric acid cycle for energy production . Consequently, researchers may investigate this compound and similar analogs in metabolic studies, particularly those exploring the regulation of glucose metabolism and cellular energy homeostasis. The compound is presented for research and development applications in chemistry and biochemistry. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the product with appropriate precautions, as halogenated organic compounds can pose specific hazards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trichloro-2,2-dihydroxypropanoic acid
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InChI

InChI=1S/C3H3Cl3O4/c4-3(5,6)2(9,10)1(7)8/h9-10H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXRFUZDYLVLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(Cl)(Cl)Cl)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30993991
Record name 3,3,3-Trichloro-2,2-dihydroxypropanoic acid
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Molecular Weight

209.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73257-73-5
Record name 3,3,3-Trichloro-2,2-dihydroxypropanoic acid
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Record name 3,3,3-Trichloro-2,2-dihydroxypropionic acid
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Record name 3,3,3-Trichloro-2,2-dihydroxypropanoic acid
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Record name 3,3,3-trichloro-2,2-dihydroxypropionic acid
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Synthetic Pathways and Chemical Modification of Trichloro Pyruvic Acid

De Novo Synthesis Methodologies for Trichloro Pyruvic Acid

The foundational approaches to constructing trichloropyruvic acid involve building the molecule from less complex precursors through carefully controlled chemical reactions.

The most direct methods for synthesizing trichloropyruvic acid involve the introduction of chlorine atoms onto a pyruvic acid scaffold. This can be achieved through both direct and multi-step chlorination strategies.

Trichloropyruvic acid, also known as 3,3,3-trichloro-2-oxopropanoic acid, can be synthesized through the direct chlorination of pyruvic acid. One documented method involves the reaction of pyruvic acid with a powerful chlorinating agent, sulfuryl chloride (SO₂Cl₂). biosynth.comcymitquimica.com This reaction directly substitutes the hydrogen atoms on the methyl group of pyruvic acid with chlorine atoms. While effective, alternative, though sometimes less favored, methods for the chlorination of pyruvic acid have been reported using reagents such as sulfur dichloride or hypochlorous acid. orgsyn.orgorgsyn.org

A related approach involves the oxidation of lactic acid esters using chlorine gas under light irradiation to produce the corresponding pyruvic acid esters. google.com This highlights a pathway where chlorination is coupled with oxidation to form the α-keto acid structure.

Table 1: Reagents for Direct Chlorination of Pyruvic Acid and its Derivatives

Starting Material Chlorinating Agent Product Reference
Pyruvic Acid Sulfuryl Chloride (SO₂Cl₂) 3,3,3-Trichloro-2-oxopropanoic acid biosynth.com, cymitquimica.com
Pyruvic Acid Sulfur Dichloride (SCl₂) Chloropyruvic Acid orgsyn.org, orgsyn.org
Pyruvic Acid Hypochlorous Acid (HOCl) Chloropyruvic Acid orgsyn.org, orgsyn.org

Multi-step halogenation provides a more controlled, albeit longer, pathway to halogenated carbonyl compounds. The haloform reaction, for instance, is a well-known process that involves the exhaustive halogenation of a methyl ketone in the presence of a base. youtube.com This principle can be applied to achieve trichlorination at the alpha-carbon of a suitable precursor. The mechanism involves the formation of an enolate, which then acts as a nucleophile, attacking the halogen. youtube.com This process is repeated until all three alpha-hydrogens are replaced by halogen atoms.

For carboxylic acids specifically, the Hell-Volhard-Zelinsky (HVZ) reaction is a classic multi-step method for alpha-halogenation. youtube.com This reaction typically uses bromine and a phosphorus catalyst (like PBr₃) to convert a carboxylic acid into an acid halide, which more readily undergoes alpha-halogenation. While primarily demonstrated with bromine, the underlying principle of activating the carboxylic acid to facilitate halogenation is a key multi-step strategy. youtube.comyoutube.com

An alternative to direct chlorination of pyruvic acid is to begin with molecules that already contain chlorine atoms. This approach can simplify the synthesis and avoid harsh chlorinating agents. For instance, trichloropyruvic acid can be produced from the reaction of chloroacetic acid with ammonium (B1175870) chloride. biosynth.comcymitquimica.com

Another significant pathway involves the oxidation of chlorinated aldehydes. A patented process describes the preparation of trichloro acids, such as trichloroacetic acid, by reacting the corresponding trichloroaldehyde (e.g., chloral) with a hypochlorite (B82951) solution. google.com This method is applicable to a range of chlorinated aldehydes and proceeds via an oxidation reaction that converts the aldehyde functional group to a carboxylic acid while preserving the C-Cl bonds. google.com Furthermore, pyruvic acid itself can be prepared via the hydrolysis of α,α-dichloropropionic acid, indicating that chlorinated propionic acid derivatives serve as viable precursors to the pyruvic acid backbone. orgsyn.org

Table 2: Synthesis from Chlorinated Precursors

Precursor(s) Key Reagents/Conditions Product Reference
Chloroacetic Acid, Ammonium Chloride Reaction 3,3,3-Trichloro-2-oxopropanoic acid biosynth.com, cymitquimica.com
Trichloroaldehyde Hypochlorite (ClO⁻) Trichloro Acid google.com

The field of biocatalysis offers powerful tools for selective halogenation, typically leading to analogs of trichloropyruvic acid rather than the compound itself. Enzymes provide a high degree of regio-, stereo-, and enantioselectivity under mild reaction conditions. mdpi.comnih.gov

Researchers have successfully engineered enzymes to perform novel chlorination reactions. For example, an L-proline cis-4-hydroxylase was modified through site-directed mutagenesis (specifically, a D108G amino acid exchange) to impart chlorination activity on its native substrate. mdpi.com Further engineering enhanced this activity significantly. This demonstrates the potential to reprogram hydroxylases into halogenases. mdpi.comnih.gov The use of enzymes such as transaminases can also be employed in cascades to produce chiral amines from keto acids, where the keto acid could be a halogenated analog. acs.org

Enzymatic synthesis can also produce non-natural analogs where a carboxylic acid group is replaced by a bioisostere. H-phosphinic acids, for example, are analogues of carboxylic acids. It has been demonstrated that L-glutamate-γ-H-phosphinate, an H-phosphinic analog of L-glutamate, can be enzymatically converted to the corresponding α-keto-γ-H-phosphinate analog using glutamate (B1630785) dehydrogenase. mdpi.com This highlights the potential for enzymatic routes to create keto acid analogs with unique properties. Glycolate oxidase is another enzyme that can be used to produce pyruvic acid from L-lactic acid, a process that could potentially be adapted for halogenated substrates. google.com

Halogenation Reactions for this compound Production

Purification and Isolation Techniques for Synthetic this compound

Once synthesized, trichloropyruvic acid must be separated from unreacted starting materials, byproducts, and solvents. Several effective purification and isolation techniques are available.

A common method for purifying pyruvic acid and its derivatives involves the formation of a bisulfite adduct. google.com The crude pyruvic acid compound is reacted with a bisulfite (e.g., sodium bisulfite), which selectively forms a solid adduct with the keto group. This adduct can be easily separated from soluble impurities. Subsequently, the purified pyruvic acid compound is regenerated by decomposing the adduct with an acid, such as hydrochloric or sulfuric acid. google.com

Liquid-liquid extraction, particularly reactive extraction, is another powerful technique. This method uses an organic phase containing an extractant, often a tertiary amine like tri-n-octylamine (TOA), to selectively pull the carboxylic acid from an aqueous solution. mdpi.comresearchgate.net The efficiency of this extraction can be influenced by the choice of diluent (e.g., decanol, kerosene) in the organic phase. researchgate.net A subsequent back-extraction step, often using hot water, can then recover the purified acid from the organic phase. google.com

For solid products like sodium pyruvate (B1213749), purification can be achieved through a process called repulsive extraction followed by crystallization. This involves adding a polar aprotic solvent, such as acetone, to an aqueous fermentation broth. researchgate.net The solvent reduces the solubility of the sodium pyruvate, causing it to precipitate or crystallize out of the solution, allowing for its isolation in high purity. researchgate.net In biochemical contexts, precipitation with agents like trichloroacetic acid is a standard method to remove protein contaminants from a solution containing the desired small molecule. asm.orgresearchgate.netasm.org

Table 3: Purification and Isolation Techniques

Technique Principle Key Reagents/Solvents Target Reference
Adduct Formation Reversible formation of a solid adduct Sodium Bisulfite, Acid Pyruvic Acid Compounds google.com
Reactive Extraction Selective transfer to an organic phase Tri-n-octylamine (TOA), Organic Diluents Pyruvic Acid mdpi.com, researchgate.net
Repulsive Extraction & Crystallization Reducing solubility to induce precipitation Acetone Sodium Pyruvate researchgate.net

Advanced Separation Methods for Byproduct Removal

The synthesis of trichloropyruvic acid, likely through methods such as the exhaustive chlorination of pyruvic acid or the oxidation of a suitable trichlorinated precursor, can result in a mixture of the desired product, unreacted starting materials, and various byproducts. These byproducts may include partially chlorinated pyruvic acids (monochloro- and dichloro- derivatives) and products from side reactions or degradation. The effective separation and purification of trichloropyruvic acid from this complex mixture are critical for obtaining a high-purity product. Several advanced separation techniques are applicable for this purpose. halo.science

The primary separation challenges stem from the high water solubility and polarity of organic acids. halo.scienceshimadzu.com Traditional methods often involve neutralization and precipitation, which can generate significant waste streams. halo.science Modern methods offer more efficient and environmentally benign alternatives.

Key Separation Techniques:

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating organic acids. shimadzu.comshimadzu.com

Ion-Exclusion Chromatography: This is the most common mode for organic acid analysis. It utilizes a cation exchange polymer resin in the hydrogen form. Separation is based on the principle of Donnan exclusion, where strong acids are repelled by the stationary phase and elute quickly, while weaker acids like trichloropyruvic acid can penetrate the pores to varying degrees based on their pKa, allowing for effective separation. shimadzu.comshimadzu.com

Anion-Exchange Chromatography: This method separates charged molecules. Organic acids, as anions, compete with counter-ions in the mobile phase for positively charged sites on the stationary phase resin. shimadzu.comrun.edu.ng Gradient elution is often required to separate a mixture of organic acids with different pKa values. shimadzu.com

Reversed-Phase (RP) Chromatography: While less common for highly polar compounds, specialized RP columns (like C18) can be used with highly aqueous mobile phases, sometimes modified with ion-pairing agents, to achieve separation. shimadzu.comtandfonline.com

Membrane Filtration: Advanced membrane technologies can separate molecules based on size and charge. Ultrafiltration or nanofiltration could potentially be used to separate the target acid from larger impurities or salts, proving particularly useful in treating wastewater from chemical synthesis. halo.sciencerun.edu.ng

Electrodialysis: This technique uses ion-exchange membranes and an electric potential to separate ionic species from uncharged ones. It is highly effective for desalting and concentrating organic acid streams from fermentation broths or reaction mixtures. halo.science

Crystallization: As a final purification step, controlled crystallization can yield highly pure trichloropyruvic acid, assuming a suitable solvent system can be identified in which the solubility of the acid and its impurities differs significantly with temperature. halo.science

Table 1: Comparison of Advanced Separation Methods for Trichloropyruvic Acid Purification
Separation MethodPrincipleApplicability to Trichloropyruvic AcidAdvantagesLimitations
Ion-Exclusion ChromatographySeparation based on pKa and electrostatic repulsion from a charged stationary phase. shimadzu.comHighly suitable for separating from other organic acids and strong mineral acids.High resolution, well-established for organic acids. shimadzu.comMay require specialized columns and instrumentation.
Anion-Exchange ChromatographySeparation of anions based on competitive binding to a positively charged resin. run.edu.ngEffective for isolating the target acid from neutral or cationic impurities.High capacity, good for purification from complex matrices.Often requires gradient elution and can be sensitive to mobile phase pH. shimadzu.com
ElectrodialysisMigration of ions across ion-exchange membranes under an electric field. halo.scienceIdeal for removing inorganic salts (e.g., from neutralization steps) and concentrating the product.Energy efficient, minimizes waste streams, continuous process. halo.scienceHigh capital cost, not effective for separating from other organic acids.
CrystallizationSeparation based on differential solubility of the product and impurities. halo.sciencePotentially an excellent final polishing step to achieve high purity.Can yield very pure product, scalable.Requires finding a suitable solvent system, may have lower initial recovery.

Yield Optimization in this compound Synthesis

Optimizing the yield of trichloropyruvic acid is a critical aspect of its synthesis, aimed at maximizing product formation while minimizing byproducts and waste. This involves a systematic investigation of various reaction parameters. github.io Given the complexity of multistep organic reactions, methodologies like Design of Experiments (DoE) and Response Surface Methodology (RSM) can be employed to efficiently explore the parameter space and identify optimal conditions. researchgate.netgithub.com

Potential synthetic routes to trichloropyruvic acid could include the oxidation of 3,3,3-trichlorolactic acid or the direct chlorination of pyruvic acid. For either route, key parameters to optimize would include:

Reactant Stoichiometry: The molar ratio of the substrate to the chlorinating agent or oxidizing agent is crucial. An excess of the agent may lead to higher conversion but could also promote side reactions or product degradation.

Catalyst: The choice and concentration of a catalyst (e.g., a phase-transfer catalyst for chlorination or a metal catalyst for oxidation) can dramatically influence reaction rate and selectivity.

Temperature: Reaction temperature affects the rate of both the desired reaction and potential side reactions. An optimal temperature must be found to maximize the formation of trichloropyruvic acid without promoting its decomposition.

Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but extended times can lead to the formation of degradation products.

Solvent: The polarity and nature of the solvent can influence the solubility of reactants and stabilize transition states, thereby affecting the reaction pathway and yield.

Table 2: Hypothetical Parameters for Yield Optimization of Trichloropyruvic Acid Synthesis (via Oxidation of a Precursor)
ParameterRange ExploredPotential Impact on YieldRationale
Oxidant Molar Ratio (e.g., KMnO₄)1.0 - 3.0 eq.Higher ratios may increase conversion but risk over-oxidation and C-C bond cleavage.Stoichiometry dictates the theoretical extent of reaction. acs.org
Temperature0 °C - 50 °CYield may increase with temperature to a point, then decrease due to decomposition.Reaction kinetics are temperature-dependent. Harsh conditions can degrade α-keto acids. mdpi.com
pH2 - 7Can affect the stability of the starting material, oxidant, and product.The stability and reactivity of many organic compounds are pH-dependent.
Catalyst Loading (if applicable)0.1 - 5 mol%Optimal loading maximizes rate without causing unwanted side reactions or high costs.Catalyst concentration influences reaction kinetics.
Solvent SystemWater, Acetone/Water, DichloromethaneSolvent polarity can affect reactant solubility and reaction pathway.The solvent environment can stabilize intermediates and influence selectivity. github.io

Derivatization Reactions of this compound

The dual functionality of trichloropyruvic acid, possessing both a carboxylic acid and a ketone group, alongside the unique trichloromethyl group, allows for a wide array of derivatization reactions. These transformations can be used to synthesize a variety of novel chemical structures.

Esterification and Amidation Reactions of this compound

The carboxyl group of trichloropyruvic acid is readily converted into esters and amides through standard synthetic protocols. These reactions are fundamental in modifying the compound's physical properties and for incorporating the trichloropyruvoyl scaffold into larger molecules.

Esterification: The conversion of trichloropyruvic acid to its corresponding esters can be achieved through several methods:

Fischer Esterification: Reacting the acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst like sulfuric acid. libretexts.orguakron.edu

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt followed by an SN2 reaction with a primary alkyl halide. libretexts.org

Acyl Chloride Intermediate: The carboxylic acid can be converted to the more reactive trichloropyruvoyl chloride using reagents like thionyl chloride or oxalyl chloride. This intermediate readily reacts with alcohols, even sterically hindered ones, to form the ester. libretexts.org

Amidation: The synthesis of amides from trichloropyruvic acid typically involves activating the carboxyl group to facilitate the attack by an amine.

Acyl Chloride Method: Similar to esterification, the formation of trichloropyruvoyl chloride followed by reaction with a primary or secondary amine is a highly effective method. A base is typically added to neutralize the HCl byproduct. fishersci.itsioc-journal.cn

Coupling Reagents: A wide variety of peptide coupling reagents (e.g., carbodiimides like DCC or EDC, often with additives like HOBt) can be used to directly couple the carboxylic acid with an amine, avoiding the need to isolate the harsh acyl chloride intermediate. fishersci.itiajpr.com

Table 3: Examples of Esterification and Amidation Products of Trichloropyruvic Acid
ReactantReaction TypeProduct NameGeneral Method
MethanolEsterificationMethyl trichloropyruvateFischer Esterification. libretexts.org
EthanolEsterificationEthyl trichloropyruvate. arizona.eduFischer Esterification. libretexts.org
AmmoniaAmidationTrichloropyruvamideAcyl chloride method. fishersci.it
AnilineAmidationN-PhenyltrichloropyruvamidePeptide coupling reagents. iajpr.com
Glycine methyl esterAmidationMethyl N-(trichloropyruvoyl)glycinatePeptide coupling reagents. iajpr.com

Reduction and Oxidation Products of this compound

The α-keto group of trichloropyruvic acid is a prime target for reduction and oxidation reactions, leading to the formation of α-hydroxy acids or products of oxidative cleavage, respectively.

Reduction: The reduction of the ketone functionality in α-keto acids typically yields the corresponding α-hydroxy acid. rsc.org In the case of trichloropyruvic acid, this would produce 3,3,3-trichlorolactic acid. This transformation can be achieved using various reducing agents:

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for the reduction of ketones to alcohols under mild conditions.

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst (e.g., Pt, Pd, Ru) can also effect this reduction, although conditions must be controlled to avoid reduction of the carboxylic acid or dechlorination.

Enzymatic Reduction: Biocatalytic methods using ketoreductases or dehydrogenases can offer high stereoselectivity, producing a single enantiomer of the α-hydroxy acid product. nih.gov

Oxidation: α-Keto acids can undergo oxidation through several pathways, often involving decarboxylation. mdpi.com

Oxidative Decarboxylation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂), can lead to the cleavage of the bond between the carbonyl carbons, resulting in decarboxylation. acs.orgmdpi.com For trichloropyruvic acid, this could potentially yield chloral (B1216628) (trichloroacetaldehyde) and carbon dioxide, followed by further oxidation of the aldehyde to trichloroacetic acid.

Baeyer-Villiger Oxidation: While more common for ketones, this reaction involves insertion of an oxygen atom adjacent to the carbonyl group. With a suitable peroxy acid, this could theoretically lead to the formation of an anhydride-like intermediate that would be highly susceptible to hydrolysis.

Table 4: Potential Reduction and Oxidation Products of Trichloropyruvic Acid
TransformationReagent(s)Major ProductReaction Class
ReductionSodium borohydride (NaBH₄)3,3,3-Trichlorolactic acidReduction of a ketone. rsc.org
ReductionH₂ / Pd-C3,3,3-Trichlorolactic acidCatalytic hydrogenation
OxidationH₂O₂, heatTrichloroacetic acid + CO₂Oxidative decarboxylation. nih.gov
OxidationKMnO₄Trichloroacetic acid + CO₂Oxidative decarboxylation. mdpi.com

Nucleophilic and Electrophilic Substitutions on this compound Scaffolds

The electron distribution in trichloropyruvic acid, heavily influenced by the three chlorine atoms and two carbonyl groups, dictates its reactivity in substitution reactions. The molecule presents several electrophilic centers ripe for nucleophilic attack, while electrophilic substitution is less favorable.

Nucleophilic Substitution:

Attack at the Carbonyl Carbon: The ketone carbonyl carbon is a primary site for nucleophilic attack. Reactions with nucleophiles like organometallic reagents (e.g., Grignard reagents) or cyanide would lead to the formation of tertiary alcohols.

Attack at the Trichloromethyl Group: The CCl₃ group is a notable feature. While typically a poor leaving group, under certain conditions, it can be displaced. More commonly, the CCl₃ group can be attacked by nucleophiles, particularly in the presence of a base. This can initiate a haloform-type reaction, where the C-C bond is cleaved, yielding chloroform (B151607) and an oxalate (B1200264) derivative. The trichloromethyl group activates the adjacent nitrile group in trichloroacetonitrile (B146778) to nucleophilic attack, and similar activation of the ketone in trichloropyruvic acid is expected. wikipedia.org In some heterocyclic systems, the trichloromethyl group can be displaced by nucleophiles like methoxide. researchgate.netd-nb.info

Electrophilic Substitution:

Table 5: Reactivity of Trichloropyruvic Acid in Substitution Reactions
Reaction TypeReactive SiteReagent TypePotential OutcomeComment
Nucleophilic AdditionKetone CarbonylOrganometallics (e.g., RMgBr)Tertiary alcohol formationA standard reaction for ketones.
Nucleophilic SubstitutionTrichloromethyl GroupStrong nucleophiles/base (e.g., OH⁻)Haloform reaction (cleavage to CHCl₃ and oxalate)The CCl₃ group is an activated leaving group in this context. researchgate.net
Nucleophilic Acyl SubstitutionCarboxyl CarbonAlcohols, AminesEster or Amide formation (see 1.3.1)Requires activation of the carboxyl group. libretexts.orgiajpr.com
Electrophilic Substitutionα-CarbonElectrophiles (e.g., Br₂)Unlikely/DifficultThe α-carbon is highly electron-deficient due to adjacent EWGs, inhibiting attack.

Chemical Reactivity and Mechanistic Investigations of Trichloro Pyruvic Acid

Reaction Kinetics and Thermodynamics of Trichloro Pyruvic Acid Transformations

The kinetics and thermodynamics of trichloropyruvic acid transformations are influenced by the electronic effects of the chlorine atoms and the inherent reactivity of the alpha-keto acid moiety.

Hydrolysis and Solvolysis Pathways of this compound

Specific kinetic and thermodynamic data for the hydrolysis and solvolysis of trichloropyruvic acid are not extensively documented in publicly available literature. However, based on the principles of organic chemistry, several pathways can be postulated.

Hydrolysis: The hydrolysis of trichloropyruvic acid would involve the nucleophilic attack of water on the carbonyl carbon of the ketone or the carboxylic acid group. Attack at the ketonic carbonyl would lead to the formation of a gem-diol, a reaction common for alpha-keto acids. The equilibrium for this hydration would be influenced by the electron-withdrawing nature of the trichloromethyl group.

Solvolysis: In a broader sense, solvolysis involves the reaction of the substrate with the solvent. onlineorganicchemistrytutor.com In alcoholic solvents (alcoholysis), trichloropyruvic acid could undergo esterification at the carboxylic acid group, a standard acid-catalyzed reaction. The rate of this reaction would be dependent on the nature of the alcohol, temperature, and the presence of an acid catalyst.

Due to the lack of specific experimental data, a quantitative analysis of the kinetics and thermodynamics of these pathways for trichloropyruvic acid remains a subject for future investigation.

Decarboxylation Mechanisms of this compound

The decarboxylation of trichloropyruvic acid is expected to be a significant reaction pathway, largely influenced by the stability of the resulting intermediates. Studies on the analogous compound, trichloroacetic acid (TCA), provide valuable insights into potential mechanisms.

The decarboxylation of TCA is known to be significantly influenced by the solvent, occurring more rapidly in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to protic solvents like water. rsc.orgcore.ac.uk This suggests that the solvent plays a crucial role in stabilizing the transition state and intermediates.

Two primary mechanisms can be considered for the decarboxylation of trichloropyruvic acid, drawing parallels with trichloroacetic acid:

Heterolytic Cleavage (Carbanion Intermediate): The decarboxylation can proceed through the formation of a trichloromethyl carbanion (CCl3⁻). core.ac.ukrsc.org The electron-withdrawing chlorine atoms stabilize this carbanion, making it a viable intermediate. The rate-limiting step in this process is the unimolecular breakdown of the trichloroacetate (B1195264) anion. rsc.org

Redox-Catalyzed Radical Mechanism: In mixtures of trichloroacetate and trichloroacetic acid in acetonitrile, a redox reaction between the acid and its conjugate base can occur, leading to the formation of trichloromethyl radicals (•CCl3). rsc.orgnih.gov This process involves a loop mechanism where the trichloroacetic acid is consumed through proton reduction, and the trichloroacetate ion is oxidized in a manner similar to a Kolbe electrolysis. rsc.orgnih.gov

Given the structural similarities, trichloropyruvic acid is likely to undergo decarboxylation through analogous pathways, with the alpha-keto group potentially influencing the reaction rates.

The following table summarizes kinetic data for the decarboxylation of the analogous compound, trichloroacetic acid, in DMSO.

ParameterValueReference
Activation Energy (Ea)83 kJ mol⁻¹ rsc.org
Entropy of Activation (ΔS‡)11 J mol⁻¹ K⁻¹ rsc.org
Dissociation Constant in DMSO2.9 × 10⁻⁴ mol L⁻¹ rsc.org

Oxidative and Reductive Reactions of this compound

The presence of both a ketone and a carboxylic acid group, along with the trichloromethyl moiety, makes trichloropyruvic acid susceptible to both oxidation and reduction.

Oxidative Reactions: Alpha-keto acids can undergo oxidative decarboxylation. researchgate.net This process can be initiated by various oxidizing agents. Photo-oxidation of alpha-keto acids can also lead to decarboxylation through an electron transfer mechanism, potentially involving per-acid intermediates. le.ac.uk For trichloropyruvic acid, oxidation could lead to the formation of smaller chlorinated compounds and carbon dioxide. The strong electron-withdrawing nature of the trichloromethyl group would likely influence the susceptibility of the molecule to oxidation.

Reductive Reactions: The carbonyl group of the ketone is the primary site for reduction. Reduction of alpha-keto acids typically yields alpha-hydroxy acids. nih.gov For trichloropyruvic acid, reduction would yield 2,2,2-trichloro-1-hydroxypropanoic acid. The reduction of the trichloromethyl group is also a possibility under strong reducing conditions. Reductive dehalogenation of trichloroacetic acid by radicals has been observed, yielding dichloroacetate (B87207) radicals. researchgate.net A similar process could occur with trichloropyruvic acid.

Mechanistic Studies of this compound in Organic Reactions

The mechanistic pathways of reactions involving trichloropyruvic acid are dictated by the formation and stability of various reactive intermediates.

Carbanion and Carbocation Intermediates in this compound Chemistry

Carbanion Intermediates: As discussed in the context of decarboxylation, the formation of a trichloromethyl carbanion (CCl3⁻) is a plausible step. core.ac.ukrsc.org The stability of this carbanion is enhanced by the inductive effect of the three chlorine atoms. siue.edu In base-catalyzed reactions, the abstraction of a proton is unlikely due to the absence of alpha-hydrogens. However, the trichloromethyl group itself can act as a leaving group in certain nucleophilic substitution reactions, a phenomenon observed in the haloform reaction. youtube.com

Carbocation Intermediates: The formation of a carbocation adjacent to a carbonyl group (an α-carbonyl carbocation) is generally considered unfavorable. jove.com The electron-withdrawing nature of the carbonyl group destabilizes the adjacent positive charge. Therefore, reactions involving trichloropyruvic acid are less likely to proceed through a mechanism involving a carbocation at the alpha-position. SN1-type reactions at the carbon bearing the chlorine atoms are also unlikely due to the instability of the resulting carbocation.

Radical Reactions Involving this compound

As previously mentioned, the decarboxylation of trichloropyruvic acid can proceed through a radical mechanism, particularly in the presence of its conjugate base, leading to the formation of the trichloromethyl radical (•CCl3). rsc.orgnih.gov This is analogous to the behavior observed with trichloroacetic acid.

Once formed, the trichloromethyl radical can participate in a variety of radical reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor to form chloroform (B151607) (CHCl3).

Addition to Double Bonds: It can add to alkenes and other unsaturated systems.

Dimerization: Two trichloromethyl radicals can combine to form hexachloroethane (B51795) (C2Cl6).

The study of the redox-catalyzed self-decarboxylation of trichloroacetic acid provides a strong precedent for the involvement of radical intermediates in the chemistry of trichloropyruvic acid. rsc.orgnih.gov Further investigation into the radical reactions of trichloropyruvic acid could reveal novel synthetic applications.

Rearrangement Reactions of this compound and Its Derivatives

The presence of a trichloromethyl group adjacent to a carbonyl function in trichloropyruvic acid makes it a potential candidate for base-catalyzed rearrangement reactions. One of the most relevant rearrangements for α-halo ketones is the Favorskii rearrangement . wikipedia.orgpurechemistry.orgnrochemistry.com This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. ddugu.ac.in In the case of trichloropyruvic acid, which is a trichloromethyl ketone, a variation of this rearrangement could be anticipated.

The classical Favorskii rearrangement mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgddugu.ac.inadichemistry.com This is initiated by the abstraction of an α-proton to form an enolate, which then undergoes intramolecular nucleophilic substitution to displace a halide ion and form the cyclopropanone ring. nrochemistry.comadichemistry.com However, trichloropyruvic acid lacks enolizable α-hydrogens. In such cases, a "quasi-Favorskii" or "pseudo-Favorskii" rearrangement can occur. adichemistry.com This alternative mechanism is thought to involve the nucleophilic addition of a base to the carbonyl carbon, followed by a concerted collapse of the resulting tetrahedral intermediate and migration of the neighboring carbon with the displacement of a chloride ion.

While specific studies on the Favorskii rearrangement of trichloropyruvic acid are not extensively documented in readily available literature, the behavior of other trichloromethyl ketones suggests this pathway is plausible. The reaction of trichloromethyl ketones with amines has been shown to proceed via a Favorskii-type rearrangement in preference to the haloform reaction. ddugu.ac.in

Table 1: Plausible Products from the Quasi-Favorskii Rearrangement of Trichloropyruvic Acid Derivatives with Different Nucleophiles

Starting Material Nucleophile/Base Plausible Rearranged Product
Trichloropyruvic acid Hydroxide (B78521) (e.g., NaOH) Dichloromalonic acid
Methyl trichloropyruvate Methoxide (e.g., NaOCH₃) Dimethyl dichloromalonate
Trichloropyruvamide Amine (e.g., RNH₂) Dichloromalonamide derivative

Note: This table is illustrative of expected products based on the quasi-Favorskii rearrangement mechanism applied to trichloropyruvic acid and its simple derivatives. Specific experimental verification for these exact reactions is not widely reported.

Catalysis in this compound Reactions

Catalysis plays a crucial role in directing the transformation of multifunctional molecules like trichloropyruvic acid towards desired products with high efficiency and selectivity. Various catalytic strategies, including acid-base catalysis, transition metal catalysis, and organocatalysis/biocatalysis, can be envisioned to modulate its reactivity.

Acid-Base Catalysis in this compound Chemistry

Acid-base catalysis is fundamental to many reactions of carboxylic acids and ketones. For trichloropyruvic acid, both acidic and basic conditions can promote specific transformations.

Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen of the keto group can be protonated, enhancing its electrophilicity. This activation can facilitate nucleophilic attack at the carbonyl carbon. For instance, acid-catalyzed hydration of the ketone to form the corresponding gem-diol is a likely equilibrium process. Furthermore, acid catalysis can be employed in esterification reactions of the carboxylic acid group.

Base Catalysis: As discussed in the context of rearrangement reactions, bases can initiate the Favorskii rearrangement. purechemistry.orgddugu.ac.in Additionally, base catalysis can promote decarboxylation. The decarboxylation of trichloroacetic acid, a structurally related compound, is known to be catalyzed by its conjugate base, the trichloroacetate ion, in a redox process. rsc.orgnih.gov A similar self-catalyzed or base-catalyzed decarboxylation could be a potential reaction pathway for trichloropyruvic acid, likely proceeding through the formation of a trichloromethyl carbanion intermediate. The hydrolysis of the trichloromethyl group can also be facilitated by basic conditions, potentially leading to the formation of dichloropyruvic acid derivatives. The hydrolysis of chloroacetamide herbicides, for example, is known to be catalyzed by both acids and bases. nih.gov

Table 2: Potential Acid-Base Catalyzed Reactions of Trichloropyruvic Acid

Catalyst Type Potential Reaction Expected Outcome
Acid (e.g., H₂SO₄) Esterification with alcohol Formation of the corresponding ester
Acid (e.g., HCl) Hydration of the ketone Formation of the gem-diol
Base (e.g., NaOH) Favorskii-type rearrangement Formation of dichloromalonic acid
Base (e.g., alkoxide) Decarboxylation Formation of chloroform and oxalate (B1200264)
Base (e.g., NaOH) Hydrolysis of C-Cl bonds Stepwise substitution of chlorine with hydroxyl groups

Transition Metal Catalysis with this compound Substrates

Transition metal complexes are versatile catalysts for a wide array of organic transformations, and their application to α-keto acids has been an area of active research. mdpi.com For trichloropyruvic acid, transition metal catalysis could be employed for reactions such as reduction, cross-coupling, and decarboxylation.

The reduction of the keto group in α-keto acids to afford α-hydroxy acids is a common transformation. acs.org Various transition metal catalysts, often based on ruthenium, rhodium, or iridium, are effective for the hydrogenation or transfer hydrogenation of ketones. wikipedia.orgacs.org The enantioselective reduction of α-keto esters and related compounds has been achieved with high efficiency using chiral transition metal complexes. researchgate.net

Decarboxylation of carboxylic acids can also be mediated by transition metal catalysts. While the decarboxylation of trichloroacetic acid is known to occur thermally or via a redox mechanism, transition metals could potentially lower the activation energy for this process or open up alternative reaction pathways. rsc.orgnih.govacs.org

Table 3: Potential Transition Metal-Catalyzed Reactions Involving α-Keto Acid Functionality

Catalyst System Reaction Type Substrate Class Illustrative Product
Ru(II)-diamine complexes Asymmetric Transfer Hydrogenation α-Keto esters α-Hydroxy esters
Rh(I)-phosphine complexes Hydrogenation α-Keto acids α-Hydroxy acids
Ir(III)-Cp* complexes Asymmetric Reductive Amination α-Keto acids α-Amino acids
Pd(0)-phosphine complexes Decarboxylative Coupling α-Keto acids Ketones

Note: This table presents examples of transition metal-catalyzed reactions on the general class of α-keto acids, which are expected to be applicable to trichloropyruvic acid and its derivatives.

Organocatalysis and Biocatalysis in this compound Conversions

In recent years, organocatalysis and biocatalysis have emerged as powerful tools in synthetic organic chemistry, offering mild and selective reaction conditions.

Organocatalysis: Chiral organic molecules can catalyze a variety of transformations on carbonyl compounds. The enantioselective reduction of ketones, including α-keto esters, has been successfully achieved using organocatalysts such as chiral thioureas and oxazaborolidines (CBS catalysts). nih.govyoutube.com These catalysts can activate the carbonyl group towards reduction by a stoichiometric reducing agent like a borane. nih.gov Organocatalytic aldol (B89426) reactions of α-keto esters have also been developed, demonstrating the utility of this approach for C-C bond formation. acs.orgacs.org

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. For trichloropyruvic acid, several classes of enzymes could be relevant. Decarboxylases, particularly those dependent on thiamine (B1217682) pyrophosphate (TPP), are known to catalyze the decarboxylation of α-keto acids. nih.govwikipedia.orgacs.org While the trichloromethyl group might influence substrate recognition, enzymatic decarboxylation remains a plausible transformation. Halogenating and dehalogenating enzymes are also of interest. nih.gov Dehalogenases could potentially catalyze the removal of chlorine atoms from the trichloromethyl group. Conversely, some enzymes are known to catalyze halogenation reactions, though these are less likely to be relevant for an already perchlorinated methyl group. Biocatalytic reduction of the keto group is also a possibility, as many oxidoreductases can reduce ketones to alcohols with high enantioselectivity. wikipedia.org

Table 4: Examples of Organocatalytic and Biocatalytic Transformations of α-Keto Acids and Halogenated Compounds

Catalysis Type Catalyst/Enzyme Class Reaction Type Substrate Class
Organocatalysis Chiral Thiourea-Amine Enantioselective Reduction Prochiral Ketones
Organocatalysis Cinchona Alkaloid Derivatives Asymmetric Aldol Reaction α-Keto Esters
Biocatalysis Pyruvate (B1213749) Decarboxylase (TPP-dependent) Decarboxylation α-Keto Acids
Biocatalysis Haloalkane Dehalogenase Dehalogenation Halogenated Alkanes
Biocatalysis Alcohol Dehydrogenase Reduction Ketones

Advanced Spectroscopic and Structural Characterization of Trichloro Pyruvic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy of Trichloro Pyruvic Acid and Its Adducts

NMR spectroscopy is a cornerstone for the structural analysis of this compound. Due to the presence of a carbonyl group adjacent to a carbon bearing three chlorine atoms, the molecule and its adducts exhibit distinctive chemical shifts and coupling patterns. In aqueous solutions, α-keto acids like this compound can exist in equilibrium between their keto and hydrated (gem-diol) forms, a phenomenon that is readily studied by NMR. rsc.org

¹H NMR: In its pure keto form, this compound (CCl₃COCOOH) does not possess any carbon-bound protons, and thus its ¹H NMR spectrum would be expected to show only a single, broad resonance for the acidic proton of the carboxylic acid group. The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature, but typically appears far downfield (>10 ppm). In the presence of water or alcohol solvents, the formation of a hydrated gem-diol, CCl₃C(OH)₂COOH, would give rise to new signals, including distinct resonances for the hydroxyl protons and potentially the acidic proton of the hydrated form.

¹³C NMR: The ¹³C NMR spectrum provides critical information about the carbon skeleton. For the keto form of this compound, two distinct signals are expected. The carbon of the trichloromethyl group (CCl₃) would appear at a specific chemical shift influenced by the strong deshielding effect of the three chlorine atoms. The carbonyl carbon (C=O) of the keto group is highly deshielded and typically resonates in the range of 190-210 ppm. nist.gov The carboxylic acid carbon (-COOH) also appears in a characteristic downfield region, generally between 160-180 ppm. The presence of the hydrated form would result in an upfield shift of the C2 carbon, which would now be a quaternary carbon bonded to two oxygen atoms (C(OH)₂), typically appearing in the 90-100 ppm region.

Adducts: The reactivity of the carbonyl group in this compound allows for the formation of various adducts, which have been characterized by NMR. For instance, reactions with phosphorus nucleophiles to form N-acyl imines of trichloropyruvate and subsequently stable spirocyclic phosphoranes have been documented. rsc.org The NMR data for these complex adducts are vital for confirming their intricate cyclic structures. A notable study involved the reaction of methyl 2-(N-aroylimino)-3,3,3-trichloropropanoates with o-phenylenediethylamidophosphite, leading to spirophosphoranes whose structures were confirmed by multinuclear NMR spectroscopy. rsc.org

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AtomFunctional GroupPredicted Chemical Shift (ppm)Notes
C1Carboxylic Acid (-COOH)160 - 175Chemical shift is sensitive to solvent and hydrogen bonding.
C2Ketone (C=O)190 - 205Highly deshielded due to the carbonyl group.
C3Trichloromethyl (-CCl₃)90 - 100Shielded relative to the carbonyl but deshielded by three chlorine atoms.

Note: This table is based on typical chemical shift ranges for α-keto acids and chlorinated compounds. Specific experimental values for this compound are not widely available in the literature.

While one-dimensional NMR provides information on chemical shifts, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and elucidating the structure of complex molecules, particularly the adducts of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. While of limited use for the parent acid, it is crucial for analyzing adducts where new C-H bonds are formed, allowing for the mapping of proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms (¹H-¹³C). It is essential for assigning the carbon signals in adducts that contain C-H bonds.

The combination of these 2D NMR methods is essential for the detailed structural analysis of the various derivatives and adducts formed from this compound. rsc.org

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₃HCl₃O₃), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This technique is crucial for confirming the identity of the parent compound and its reaction products, distinguishing it from other compounds with the same nominal mass. The presence of three chlorine atoms gives this compound a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, which serves as a clear signature in the mass spectrum.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M-H]⁻ or [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure. For α-keto acids, common fragmentation pathways in negative ion mode include the loss of small neutral molecules like carbon dioxide (CO₂, 44 Da) and water (H₂O, 18 Da). acs.org

For this compound, characteristic fragmentation would likely involve:

Decarboxylation: Loss of CO₂ from the carboxylate anion to yield a [CCl₃CO]⁻ fragment.

Cleavage of the C-C bond: Fragmentation adjacent to the carbonyl group (α-cleavage) is a common pathway for ketones. magritek.com This could lead to the formation of [COCOOH]⁻ and CCl₃⁺ ions or related fragments.

Loss of Chlorine: Fragmentation involving the loss of one or more chlorine atoms or HCl can also be expected under MS/MS conditions.

Table 2: Predicted Key Fragmentation Pathways for Trichloropyruvic Acid in MS/MS

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Interpretation
[M-H]⁻CO₂ (44.00 Da)[C₂Cl₃O]⁻Decarboxylation of the parent anion.
[M-H]⁻HCl (35.98 Da)[C₃Cl₂O₃]⁻Loss of hydrogen chloride.
[M-H]⁻CO₂ + Cl[C₂Cl₂O]⁻Subsequent loss of a chlorine radical after decarboxylation.

Note: This table represents theoretically predicted fragmentation patterns based on the known behavior of similar chemical structures.

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, providing a detailed molecular fingerprint.

For this compound, the key functional groups give rise to distinct vibrational bands:

O-H Stretch: The carboxylic acid O-H group results in a very broad and strong absorption band in the IR spectrum, typically in the 2500-3300 cm⁻¹ region, due to strong hydrogen bonding in the dimeric form.

C=O Stretch: Two carbonyl stretching vibrations are expected. The carboxylic acid C=O stretch typically appears as a strong, sharp band around 1710-1760 cm⁻¹. The α-keto C=O stretch is also found in this region, often slightly higher in frequency than a simple ketone due to the electron-withdrawing effect of the adjacent chlorine atoms. Conjugation or hydrogen bonding can shift these frequencies.

C-O Stretch: The C-O stretching of the carboxylic acid group appears in the 1210-1320 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine bonds give rise to strong absorptions in the fingerprint region of the IR spectrum, typically between 550 and 850 cm⁻¹. The presence of three chlorine atoms on a single carbon would likely result in multiple strong bands in this area.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O and C-Cl stretches are expected to be strong and easily observable, making it a valuable tool for structural confirmation.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H StretchCarboxylic Acid2500 - 3300Strong, BroadWeak
C=O StretchCarboxylic Acid1710 - 1760StrongStrong
C=O Stretchα-Keto1720 - 1780StrongStrong
C-O StretchCarboxylic Acid1210 - 1320Medium-StrongMedium
C-Cl StretchTrichloromethyl550 - 850StrongStrong

X-ray Crystallography and Diffraction Studies of this compound (If Crystalline Forms Exist)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. creative-proteomics.comanton-paar.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

A search for crystal structure data of trichloropyruvic acid in crystallographic databases did not yield any results, indicating that its crystal structure has likely not been determined or publicly reported. If crystalline forms of trichloropyruvic acid exist, X-ray diffraction studies would be invaluable for understanding its solid-state conformation and packing.

Should a crystal structure of trichloropyruvic acid be determined, it would provide key structural parameters. These would include the precise bond lengths of the C=O, C-O, C-C, and C-Cl bonds, as well as the bond angles and dihedral angles that define the molecule's conformation in the solid state. This data would be crucial for understanding the electronic effects of the trichloromethyl group on the adjacent keto and carboxylic acid functionalities.

Table 2: Hypothetical Solid-State Structural Parameters for this compound

Parameter Description Expected Value
C=O (keto) bond length Length of the ketone carbonyl bond ~ 1.20 Å
C=O (acid) bond length Length of the carboxylic acid carbonyl bond ~ 1.21 Å
C-O (acid) bond length Length of the carboxylic acid single bond ~ 1.32 Å
C-C bond length Length of the carbon-carbon single bond ~ 1.54 Å
C-Cl bond length Average length of the carbon-chlorine bonds ~ 1.77 Å
O=C-C bond angle Angle around the ketone carbonyl carbon ~ 120°

Note: The data in this table is hypothetical and based on typical values for similar functional groups. The actual parameters for trichloropyruvic acid would need to be determined experimentally via X-ray crystallography.

Understanding the crystal packing is essential for rationalizing the physical properties of the solid material, such as its melting point and solubility. The absence of a crystal structure for trichloropyruvic acid means that its intermolecular interactions and packing motifs remain uncharacterized.

Analytical Methodologies for Trichloro Pyruvic Acid in Complex Matrices

Chromatographic Separation Techniques for Trichloro Pyruvic Acid Quantification

Chromatography is a cornerstone for the analysis of organic acids, offering powerful separation capabilities essential for resolving target analytes from complex sample constituents. nih.govchromatographytoday.com Various chromatographic techniques have been applied to the analysis of related keto acids, and these principles are directly applicable to this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov Reversed-phase HPLC is a common mode, but the high polarity of small organic acids can lead to poor retention on standard C18 columns. lcms.cz To overcome this, several strategies are employed, including the use of more polar stationary phases (e.g., CSH Phenyl-Hexyl), ion-pairing reagents in the mobile phase, or hydrophilic interaction liquid chromatography (HILIC). lcms.czchromatographytoday.com

Detection is typically achieved using UV-Vis spectrophotometry, as the carbonyl group provides a chromophore. sci-hub.seresearchgate.net For enhanced sensitivity and selectivity, especially in highly complex matrices, HPLC is often coupled with mass spectrometry (LC-MS/MS). lcms.czcreative-proteomics.com This hyphenated technique provides molecular weight and structural information, allowing for confident identification and quantification even at trace levels. nih.gov Sample preparation for HPLC analysis may involve protein precipitation with agents like trichloroacetic acid or perchloric acid, followed by filtration. nih.govcsic.es

Table 1: Illustrative HPLC-UV Conditions for Short-Chain Keto Acid Analysis This table is a composite based on typical methods for related compounds.

ParameterConditionSource(s)
Column Reversed-Phase C18 or Phenyl-Hexyl lcms.czcsic.es
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid lcms.cz
Flow Rate 0.4 - 1.5 mL/min lcms.czcsic.es
Detection UV at 210-254 nm nih.govsci-hub.se
Temperature Ambient to 80 °C lcms.czcsic.es
Injection Volume 3 - 20 µL lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitive detection, but it is suitable only for volatile and thermally stable compounds. nih.gov this compound, being a polar and non-volatile keto acid, requires chemical derivatization prior to GC-MS analysis. theses.cz Derivatization converts the polar carboxyl and keto functional groups into less polar, more volatile, and more thermally stable moieties. asm.org

Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. theses.czasm.org

Esterification/Methylation: Treatment with acidic methanol (B129727) or diazomethane (B1218177) converts the carboxylic acid to its methyl ester. researchgate.net

Oximation: The keto group can be reacted with hydroxylamine (B1172632) or its derivatives to form an oxime, which is then often silylated. asm.org

The choice of derivatizing agent is critical and can influence the stability and fragmentation pattern of the resulting derivative in the mass spectrometer. theses.cz Following derivatization, the volatile analyte is separated on a capillary GC column and detected by MS, which provides both quantification and structural confirmation. theses.czresearchgate.net

Table 2: Common Derivatization Approaches for Keto Acid GC-MS Analysis

Derivatization MethodReagent(s)Target Functional Group(s)Source(s)
Silylation BSTFA + TMCS, MTBSTFACarboxyl, Hydroxyl nih.govtheses.cz
Oximation & Silylation Methoxyamine hydrochloride, followed by BSTFAKeto, Carboxyl nih.govasm.org
Esterification Ethyl Chloroformate (ECF), Acidic MethanolCarboxyl researchgate.netresearchgate.net

Ion chromatography (IC) is an excellent technique for the separation and quantification of ionic species, including organic acids like this compound. thermoscientific.comresearchgate.net The separation mechanism is based on ion-exchange interactions between the analyte anions and a stationary phase functionalized with quaternary ammonium (B1175870) groups. thermofisher.com Elution is typically achieved using a hydroxide (B78521) or carbonate/bicarbonate eluent gradient. thermofisher.com

A key advantage of modern IC systems is the use of a suppressor, which reduces the background conductivity of the eluent, thereby increasing the sensitivity of conductivity detection for the analyte ions. metrohm.comthermofisher.com IC can be coupled with mass spectrometry (IC-MS) for enhanced selectivity and lower detection limits, which is particularly useful for analyzing trace levels of this compound in high-salt or complex matrices. metrohm.comthermofisher.com This technique allows for the direct injection of aqueous samples, often with minimal preparation beyond simple dilution and filtration. researchgate.net

Table 3: Typical Ion Chromatography Parameters for Organic Acid Analysis This table is a composite based on typical methods for related compounds.

ParameterConditionSource(s)
Analytical Column High-capacity anion-exchange (e.g., IonPac AS11-HC) thermofisher.com
Eluent Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) Gradient thermofisher.com
Flow Rate 0.25 - 1.0 mL/min researchgate.netthermofisher.com
Detection Suppressed Conductivity or Mass Spectrometry (MS) thermofisher.commetrohm.com
Suppressor Electrolytically regenerated anion suppressor thermofisher.com
Injection Volume 10 - 25 µL thermofisher.com

Electrophoretic Methods for this compound Analysis

Electrophoretic techniques separate ions based on their differential migration in an electric field. wikipedia.org These methods are well-suited for the analysis of small, charged molecules like this compound and offer high separation efficiency and short analysis times. ceu.escolab.ws

Capillary Electrophoresis (CE) is a powerful separation technique performed in a narrow-bore fused-silica capillary. wikipedia.org Analytes are separated based on their electrophoretic mobility and the electroosmotic flow (EOF) within the capillary. oiv.int For anions like the trichloro pyruvate (B1213749) ion, analysis is typically performed in "reversed polarity" mode, where the anode is at the detection end, and a reagent is added to the background electrolyte (BGE) to reverse the direction of the EOF. ceu.es

Detection in CE is most commonly performed by on-column UV-Vis absorbance. wikipedia.orgoiv.int Indirect detection, where a chromophoric ion is added to the BGE, can also be used. ceu.es For higher sensitivity, CE can be coupled with mass spectrometry (CE-MS) or with sensitive amperometric detection. researchgate.netnih.gov CE offers the advantages of high separation efficiency, minimal sample and reagent consumption, and often requires only simple sample dilution before analysis. ceu.escolab.ws

Table 4: Representative Capillary Electrophoresis Conditions for Organic Acid Separation This table is a composite based on typical methods for related compounds.

ParameterConditionSource(s)
Capillary Uncoated Fused-Silica (50-75 µm i.d.) ceu.esoiv.int
Background Electrolyte (BGE) Phosphate or Borate buffer with EOF modifier ceu.es
Separation Voltage -15 to -30 kV (Reversed Polarity) ceu.es
Injection Hydrodynamic or Electrokinetic ceu.es
Detection UV (254 nm) or Indirect UV, Amperometric ceu.esoiv.intnih.gov
Temperature 25 °C oiv.int

Electrochemical Detection of this compound

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of electroactive species. While direct electrochemical detection of pyruvic acid has been demonstrated, methods for trichloroacetic acid (TCAA), a structurally related compound, are highly relevant for this compound analysis. iaea.orgnih.gov

These methods typically involve an electrode modified with a material that catalyzes the electrochemical reduction or oxidation of the target analyte. For instance, a sensor for TCAA was developed using a composite of iron(II) phthalocyanine (B1677752) (PcFe) and a zinc-based metal-organic framework (ZIF-8). nih.gov In this system, the PcFe(II) is electrochemically reduced to PcFe(I), which is then chemically reoxidized by TCAA. The magnitude of the reduction current is proportional to the TCAA concentration, enabling its quantification. nih.gov Such enzyme-free sensors are often robust and stable, making them suitable for monitoring applications. iaea.org The high sensitivity and good selectivity of these platforms demonstrate their potential for the determination of trace disinfection byproducts and other contaminants in environmental samples. nih.gov

Table 5: Performance Characteristics of an Electrochemical Sensor for Trichloroacetic Acid This table is based on a published method for a structurally similar compound.

ParameterPerformance MetricSource
Electrode Material Iron(II) phthalocyanine and Zn-based MOF (ZIF-8) nih.gov
Detection Principle Catalytic reduction of analyte nih.gov
Detection Technique Amperometry / Voltammetry iaea.orgnih.gov
Linear Range Nanomolar to Micromolar concentrations nih.gov
Limit of Detection (LOD) 1.89 nM nih.gov
Sensitivity 826 μA/μM nih.gov

Voltammetric and Amperometric Methods

Voltammetric and amperometric techniques offer a promising avenue for the rapid and sensitive detection of electroactive species like this compound. These electrochemical methods measure the current resulting from the application of a potential to an electrode surface, providing both qualitative and quantitative information. libretexts.org

Voltammetry involves applying a time-dependent potential to an electrochemical cell and measuring the resulting current. libretexts.org Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are utilized to study redox processes and quantify concentrations. researchgate.netbrown.edu The peak height of the current in a voltammogram is directly related to the concentration of the analyte. researchgate.net For organic acids, these methods can provide sensitive detection without the need for extensive sample preparation or derivatization. researchgate.net

A significant challenge in the direct electrochemical detection of some organic molecules is their slow electron transfer kinetics. To overcome this, chemically modified electrodes are often employed. For instance, in the detection of the related compound trichloroacetic acid (TCAA), a highly sensitive electrochemical sensor was fabricated using a composite of iron(II) phthalocyanine (PcFe) and a zinc-based metal-organic framework (ZIF-8). nih.gov The ZIF-8 provides a large surface area for high absorbability, while the PcFe acts as the sensing element. nih.gov The detection mechanism is based on the reoxidation of reduced PcFe(I) by TCAA, which accelerates electron transfer at the electrode interface, allowing for quantitative analysis based on the reduction current of PcFe(II). nih.gov This sensor demonstrated a very low limit of detection (LOD) of 1.89 nM for TCAA. nih.gov Similar strategies could be adapted for this compound, leveraging its electrochemical properties.

Amperometry, a subset of voltammetry, involves measuring the current at a fixed potential over time. nih.gov It is particularly useful for flow-injection analysis and in biosensors. nih.govmdpi.com For example, an amperometric method for detecting organophosphorus pesticides utilizes the inhibition of acetylcholinesterase, where the activity of the enzyme is monitored by the electrochemical oxidation of thiocholine. rsc.org A similar principle could be applied to this compound by using an appropriate enzyme system where an electroactive species is consumed or produced in proportion to the analyte concentration. The determination of p-hydroxybenzoic acid esters, for instance, has been achieved by monitoring oxygen depletion with an oxygen electrode in a reaction catalyzed by p-hydroxybenzoate hydroxylase. rsc.org

The choice of electrode material is critical in developing these sensors. Materials like glassy carbon, platinum, gold, and various nanomaterial composites (e.g., carbon nanotubes, graphene) are often used to enhance sensitivity and selectivity. mdpi.comfrontiersin.orgqub.ac.uk

Table 1: Comparison of Voltammetric and Amperometric Techniques for Organic Acid Detection

Feature Voltammetry (e.g., CV, DPV, SWV) Amperometry
Principle Current is measured as the potential is varied. libretexts.org Current is measured at a constant potential. nih.gov
Output Voltammogram (Current vs. Potential plot). libretexts.org Amperogram (Current vs. Time plot).
Application Study of redox mechanisms, multi-component analysis, quantitative determination. brown.edu Biosensors, flow-injection analysis, single-analyte monitoring. nih.gov
Sensitivity High, often enhanced by pulse techniques (DPV, SWV). researchgate.net Typically high, dependent on the specificity of the reaction being monitored.
Selectivity Moderate, can be improved with chemically modified electrodes. frontiersin.org High, especially in enzyme-based biosensors. rsc.org

| Example | Detection of trichloroacetic acid using a ZIF-8/PcFe modified electrode with an LOD of 1.89 nM. nih.gov | Determination of creatinine (B1669602) using a three-enzyme reactor system with an oxygen electrode detector. nih.gov |

Advanced Sample Preparation Techniques for this compound Analysis

Effective sample preparation is paramount for the accurate analysis of trace levels of this compound, especially in complex matrices like water. This involves isolating the analyte from interfering substances and concentrating it to a level suitable for detection.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques for extracting haloacetic acids (HAAs), including this compound, from aqueous samples. researchgate.net

Liquid-Liquid Extraction (LLE) is a traditional method based on the partitioning of a compound between two immiscible liquid phases, typically water and a non-polar organic solvent. wikipedia.orgphenomenex.com The efficiency of LLE depends on the analyte's solubility in the extraction solvent. phenomenex.com For acidic compounds like this compound, the pH of the aqueous sample is a critical parameter. The sample is typically acidified to a pH below the acid's pKa to ensure it is in its protonated, less polar form, thereby increasing its partitioning into the organic solvent. scielo.br Diethyl ether and methyl-tertiary-butyl ether (MTBE) are commonly used extraction solvents. researchgate.nettandfonline.com The process involves vigorous mixing of the sample with the solvent, followed by separation of the two phases. youtube.comlibretexts.org

Solid-Phase Extraction (SPE) has become a popular alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. websiteonline.cnchromatographyonline.com SPE involves passing a liquid sample through a solid sorbent material packed in a cartridge. websiteonline.cn The analyte is retained on the sorbent while the matrix passes through. The analyte is then eluted with a small volume of an appropriate solvent.

Optimization of SPE for this compound and other HAAs involves several factors:

Sorbent Type: Polymeric sorbents are often used for extracting polar compounds like HAAs from water. nih.govnih.gov Hydrophilic-lipophilic balanced (HLB) sorbents can effectively extract compounds across a broad range of polarities. nih.gov Other materials include chemically modified silica (B1680970) gel and porous carbon. websiteonline.cnmdpi.com

Sample pH: Similar to LLE, acidifying the water sample (e.g., to pH < 2) is crucial to protonate the HAAs, which promotes their retention on reversed-phase sorbents. scielo.brnih.gov

Elution Solvent: The choice of eluent is critical for desorbing the analytes from the sorbent. Acetonitrile and methanol are common choices. researchgate.netscielo.br The eluent volume must be optimized to ensure complete recovery without excessive dilution. nih.gov

Conditioning and Washing: The sorbent must be conditioned (e.g., with methanol and then acidified water) to activate it before loading the sample. chromatographyonline.com A washing step after sample loading can remove co-extracted interferences.

Studies have shown that SPE can achieve detection limits comparable to or better than GC-MS methods that require derivatization, with recoveries for various HAAs ranging from 60-102%. nih.gov

Table 2: Optimization Parameters for LLE and SPE of Haloacetic Acids

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids. wikipedia.org Partitioning between a solid sorbent and a liquid mobile phase. websiteonline.cn
Solvent/Sorbent Diethyl ether, Methyl-tertiary-butyl ether (MTBE). researchgate.nettandfonline.com Polymeric sorbents (e.g., Lichrolut EN, HLB), Carbon-based materials. nih.govnih.gov
pH Adjustment Acidification of the aqueous sample is critical. scielo.br Acidification of the sample is necessary for retention on reversed-phase sorbents. nih.gov
Key Optimization Steps Choice of solvent, solvent-to-sample ratio, extraction time, number of extractions. Sorbent selection, sample pH, conditioning, wash/elution solvents and volumes. chromatographyonline.comnih.gov
Advantages Simple, low cost for basic setups. High recovery, high concentration factor, low solvent use, automation potential. websiteonline.cn

| Disadvantages | Large solvent volumes, emulsion formation, labor-intensive. aurorabiomed.com | Cartridge cost, potential for sorbent-analyte irreversible binding. mdpi.com |

Derivatization Strategies for Enhanced Detection of this compound

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. creative-proteomics.com However, this compound, like other pyruvic acids and HAAs, is polar and non-volatile, making it unsuitable for direct GC analysis. creative-proteomics.comresearchgate.net Therefore, a derivatization step is required to convert it into a more volatile and thermally stable derivative. researchgate.netsigmaaldrich.com

The most common derivatization method for acidic compounds is esterification . This reaction converts the carboxylic acid group into an ester, which is significantly more volatile.

Acid-Catalyzed Esterification: This is a widely used method where the extracted acids are reacted with an alcohol (commonly methanol) in the presence of a strong acid catalyst like sulfuric acid. researchgate.net The reaction typically requires heating (e.g., at 50-60 °C) to proceed to completion. researchgate.netresearch-solution.com

Diazomethane: This reagent provides rapid and quantitative methylation of carboxylic acids at room temperature. However, it is highly toxic and explosive, requiring special handling precautions.

Another major type of derivatization is silylation , which involves replacing active hydrogen atoms in the molecule with a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective for derivatizing carboxylic acids. sigmaaldrich.com

For enhanced sensitivity, especially with an electron capture detector (ECD), derivatizing agents containing electrophilic groups are used. For example, pentafluorobenzyl bromide (PFBBr) reacts with carboxylic acids to form PFB esters, which are highly responsive to ECD. research-solution.com

For analysis by High-Performance Liquid Chromatography (HPLC), derivatization can be employed to attach a fluorogenic or chromogenic tag to the molecule, enhancing detection sensitivity. dojindo.com For α-keto acids like this compound, reagents that react with the keto group are particularly useful. For instance, o-phenylenediamine (B120857) (OPD) and its analogues, such as 1,2-diamino-4,5-methylenedioxybenzene (MDB), react with α-keto acids to form highly fluorescent quinoxaline (B1680401) derivatives, allowing for detection at very low concentrations. dojindo.com

Table 3: Common Derivatization Reagents for Pyruvic Acids

Reagent/Method Target Functional Group Resulting Derivative Analytical Technique Key Features
Acidic Methanol (e.g., H₂SO₄ in CH₃OH) Carboxylic Acid Methyl Ester GC researchgate.net Common, inexpensive method for creating volatile esters. researchgate.netnih.gov
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Carboxylic Acid, Hydroxyl Trimethylsilyl (TMS) Ester/Ether GC sigmaaldrich.com Forms volatile and thermally stable derivatives. sigmaaldrich.com
Pentafluorobenzyl Bromide (PFBBr) Carboxylic Acid Pentafluorobenzyl (PFB) Ester GC-ECD research-solution.com Produces derivatives with very high sensitivity on an Electron Capture Detector. research-solution.com
1,2-Propylenediamine α-Keto Acid Quinoxalinol Derivative GC-FID asianpubs.org Allows for the determination of various α-keto acids. asianpubs.org
1,2-Diamino-4,5-methylenedioxybenzene (MDB) α-Keto Acid Fluorescent Quinoxaline Derivative HPLC-Fluorescence dojindo.com Highly sensitive fluorogenic reagent, ~150 times more sensitive than OPD. dojindo.com

| 3-Nitrophenylhydrazine (3NPH) | Carboxyl Group | Hydrazone | MALDI-MSI, LC-MS nih.gov | Improves detection sensitivity for carboxylic acids in mass spectrometry. nih.gov |

Biochemical Interactions and Metabolic Pathways Involving Trichloro Pyruvic Acid

Enzymatic Substrate Specificity and Inhibition Studies with Trichloro Pyruvic Acid

The presence of three chlorine atoms on the methyl group of pyruvic acid dramatically alters its electronic and steric properties, which would undoubtedly influence its interaction with enzymes that normally bind pyruvate (B1213749).

Interactions with Pyruvate Dehydrogenase Complex Components

The Pyruvate Dehydrogenase Complex (PDC) is a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. The activity of the PDC is tightly regulated, and it is a known target for various molecules.

Table 1: Potential Interactions of Trichloropyruvic Acid with the Pyruvate Dehydrogenase Complex

ComponentPotential Interaction with Trichloropyruvic AcidInferred Effect
Pyruvate Dehydrogenase (E1) Competitive or non-competitive inhibition due to steric hindrance and altered electronics at the active site.Decreased conversion of pyruvate to acetyl-CoA.
Pyruvate Dehydrogenase Kinase (PDK) Inhibition of the kinase, preventing the phosphorylation and inactivation of E1.Potential for PDC activation.
Pyruvate Dehydrogenase Phosphatase (PDP) Modulation of phosphatase activity, affecting the dephosphorylation and activation of E1.Altered regulation of PDC activity.

This table is based on inferred interactions from studies on other halogenated organic acids and does not represent direct experimental data for trichloropyruvic acid.

Effects on Lactate Dehydrogenase and Pyruvate Kinase Activity

Lactate Dehydrogenase (LDH) catalyzes the reversible conversion of pyruvate to lactate. The substrate specificity of LDH is not absolute, and it can act on other α-keto acids. wikipedia.orgharvard.edu However, the efficiency of the reaction is highly dependent on the structure of the substrate. The presence of the bulky trichloromethyl group in trichloropyruvic acid would likely make it a poor substrate for LDH compared to pyruvate. It is also possible that trichloropyruvic acid could act as an inhibitor of LDH, competing with pyruvate for the active site.

Pyruvate Kinase catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. The regulation of pyruvate kinase is crucial for controlling glycolytic flux. While there is no direct evidence, it is conceivable that trichloropyruvic acid could act as an allosteric regulator of pyruvate kinase, similar to how other small molecules can influence its activity. nih.govnih.gov Alternatively, if trichloropyruvic acid were to be phosphorylated in vivo, the resulting compound could potentially interact with the active site.

Role as an Analog for Alpha-Keto Acid Metabolites

Alpha-keto acids are important intermediates in various metabolic pathways, including amino acid metabolism. droracle.ai Alpha-keto acid analogs are often used in research to study enzyme mechanisms and metabolic regulation. droracle.ai Trichloropyruvic acid, as a halogenated alpha-keto acid, could theoretically be used as a tool to probe the active sites of enzymes that metabolize other alpha-keto acids. Its unique steric and electronic properties could provide valuable information about the structural requirements for substrate binding and catalysis.

This compound in Microbial Metabolism

The fate of xenobiotic compounds, such as chlorinated organic acids, in the environment is often determined by microbial metabolism. Microorganisms possess a diverse array of enzymes that can break down or transform a wide range of chemical structures. researchgate.netnih.gov

Impact on Microbial Growth and Metabolic Pathways (e.g., TCA Cycle)

The introduction of a novel, halogenated compound like trichloropyruvic acid into a microbial environment could have several impacts. It could be toxic to some microorganisms, inhibiting growth by interfering with essential metabolic pathways. For example, if trichloropyruvic acid inhibits the PDC or other key enzymes of central carbon metabolism, it would disrupt the TCA cycle and cellular energy production. uomustansiriyah.edu.iqnih.gov

Conversely, some microbial species might be able to utilize trichloropyruvic acid as a carbon source, albeit likely after some form of transformation. The ability of microorganisms to degrade chlorinated compounds is well-documented. researchgate.netnih.gov This degradation often involves initial dechlorination steps. acs.orgchiron.no

Table 2: Potential Effects of Trichloropyruvic Acid on Microbial Metabolism

Metabolic PathwayPotential Impact of Trichloropyruvic AcidPossible Outcome for Microorganism
Glycolysis Inhibition of key enzymes like pyruvate kinase.Reduced ATP production and disruption of carbon flow.
Pyruvate Dehydrogenase Complex Inhibition of pyruvate conversion to acetyl-CoA.Disruption of the link between glycolysis and the TCA cycle.
Tricarboxylic Acid (TCA) Cycle Direct inhibition of TCA cycle enzymes or indirect disruption through PDC inhibition.Impaired cellular respiration and biosynthesis of precursors.
Amino Acid Metabolism Interference with transamination reactions involving other alpha-keto acids.Disruption of amino acid synthesis and degradation.

This table outlines potential impacts based on the chemical structure of trichloropyruvic acid and general knowledge of microbial metabolism.

Role as a Metabolic Intermediate or Product in Biotransformations

It is plausible that some microorganisms could biotransform trichloropyruvic acid. This transformation could proceed through several pathways, including:

Dechlorination: Reductive, oxidative, or hydrolytic removal of chlorine atoms would be a likely initial step, as this would make the molecule less recalcitrant to further degradation. acs.orgchiron.no

Reduction: The keto group could be reduced to a hydroxyl group, forming trichlorolactic acid.

Decarboxylation: Removal of the carboxyl group would yield 1,1,1-trichloroacetone.

If microorganisms can metabolize trichloropyruvic acid, it could serve as a transient metabolic intermediate in a broader degradation pathway. The specific products formed would depend on the enzymatic capabilities of the microbial species involved. The study of such biotransformations is crucial for understanding the environmental fate of chlorinated compounds and for potential bioremediation applications. frontiersin.orgnih.gov

Stress Response Pathways Modulated by this compound Accumulation (e.g., in fungi)

There is a notable absence of studies specifically investigating the impact of this compound on stress response pathways in fungi or any other organisms. Fungi are known to produce a vast array of halogenated secondary metabolites, and they possess enzymatic machinery to both synthesize and metabolize such compounds. nih.govnih.govresearchgate.net The introduction or accumulation of a synthetic, highly halogenated molecule like this compound could potentially trigger various stress responses.

Based on the behavior of other halogenated organic compounds, its presence might be perceived as a xenobiotic threat, likely inducing detoxification pathways such as the glutathione-S-transferase (GST) system. It could also potentially interfere with metabolic pathways that produce or utilize pyruvate, a central node in cellular metabolism. This interference could lead to oxidative stress, activating antioxidant defense mechanisms. However, without direct research, these remain hypothetical scenarios.

Interactions of this compound with Cellular Components and Macromolecules

The reactivity of this compound is predicted to be influenced by the strong electron-withdrawing nature of the three chlorine atoms on the alpha-carbon. This would make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Protein Adduct Formation and Modification

Given its chemical structure, this compound has the potential to react with nucleophilic residues on proteins, such as the sulfhydryl groups of cysteine, the imidazole (B134444) ring of histidine, and the epsilon-amino group of lysine. The formation of covalent adducts with proteins could lead to alterations in their structure and function.

For instance, studies on other α-keto acids and halogenated compounds suggest that they can modify enzyme activity. nih.govillinois.eduresearchgate.net The reaction could proceed via nucleophilic addition to the carbonyl group, potentially followed by elimination or rearrangement reactions. The specific outcomes of such interactions with this compound have not been documented.

Table 1: Potential Nucleophilic Amino Acid Residues for Adduct Formation with this compound

Amino AcidNucleophilic GroupPotential Reaction
CysteineSulfhydryl (-SH)Nucleophilic addition to the carbonyl carbon
HistidineImidazole ringNucleophilic attack on the carbonyl carbon
LysineEpsilon-amino (-NH2)Formation of a Schiff base

This table is illustrative of potential reactions based on chemical principles and not on observed data for this compound.

Nucleic Acid Interactions and Potential Mutagenicity Mechanisms

Direct interaction of this compound with nucleic acids has not been reported. However, the potential for mutagenicity can be inferred from the study of other halogenated compounds. Many halogenated acetates, which share some structural similarities, are known to be genotoxic. nih.govillinois.edunih.gov

Potential mechanisms of interaction could involve the generation of reactive oxygen species (ROS) through the disruption of mitochondrial function, which in turn could lead to oxidative damage to DNA bases. Another hypothetical pathway could be direct alkylation of nucleophilic sites on DNA bases, although this is less certain without evidence of the compound's reactivity under physiological conditions. The reactivity of chlorine with DNA has been noted to be enhanced under certain conditions, suggesting that halogenated compounds could play a role in DNA modification. nih.govnih.gov

Table 2: Potential Mechanisms of Nucleic Acid Interaction and Mutagenicity

MechanismDescription
Oxidative DamageIndirect damage to DNA through the generation of Reactive Oxygen Species (ROS) resulting from metabolic disruption.
Direct AlkylationHypothetical direct reaction of this compound or its metabolites with nucleophilic centers in DNA bases.

This table presents potential mechanisms based on the study of analogous compounds, not on direct evidence for this compound.

Environmental Occurrence, Fate, and Transformation of Trichloro Pyruvic Acid

Sources and Formation Pathways of Environmental Trichloro Pyruvic Acid

The environmental introduction of this compound is not associated with direct manufacturing or use, but rather as a byproduct of chemical processes involving chlorine and organic matter.

Atmospheric Photochemistry Leading to this compound Formation

The atmosphere is a dynamic chemical reactor where volatile organic compounds (VOCs) are oxidized, leading to the formation of secondary pollutants. While the atmospheric photochemistry of C2 chlorinated hydrocarbons like trichloroethylene (B50587) (TCE) and tetrachloroethylene (B127269) (PCE) is well-documented to produce trichloroacetic acid (TCA), direct evidence for the formation of the C3 compound this compound through atmospheric reactions is not established in scientific literature.

The formation of TCA from TCE, for example, proceeds through oxidation initiated by hydroxyl radicals (•OH), leading to the formation of trichloroacetyl chloride, which is then hydrolyzed to TCA. nih.gov For this compound to form from similar precursors, it would require the addition of a carbon atom, a process that is not a feature of these atmospheric degradation pathways. Therefore, the atmospheric oxidation of common industrial solvents like TCE and PCE is not considered a significant source of this compound. Its formation would necessitate the atmospheric degradation of more complex, chlorinated C3 precursors, a pathway that has not been documented as a significant environmental source.

Industrial Byproducts and Effluents Containing this compound

Industrial processes that utilize chlorine or chlorine-based compounds for bleaching or synthesis can generate a wide array of chlorinated organic byproducts. The pulp and paper industry, in particular, has been a significant source of chlorinated compounds due to the use of elemental chlorine and chlorine dioxide for bleaching wood pulp. nih.govresearchgate.net This process aims to remove residual lignin, but also leads to the chlorination of organic molecules, creating a complex effluent mixture containing chlorinated phenols, resins, and various acids. nih.govcanada.ca

While specific monitoring for this compound in these effluents is not widely reported, the fundamental chemistry of chlorine reacting with organic matter suggests its potential formation. Lignin and its breakdown products contain structures that, when oxidized and chlorinated, could potentially yield chlorinated keto-acids. Although comprehensive characterization of all individual chlorinated species in pulp mill effluent is challenging, it is plausible that this compound could be present as a minor, often unidentified, component of the adsorbable organic halides (AOX) fraction. ippta.co

Water Treatment Processes as Sources of this compound

The most significant and well-understood source of this compound in the environment is its formation as a disinfection byproduct (DBP) during water treatment. sac-isc.gc.cawa.gov Water disinfection is critical for public health, and chlorine is the most widely used disinfectant. wa.govhealth.state.mn.us However, chlorine can react with natural organic matter (NOM), such as humic and fulvic acids, present in raw water sources to form a variety of DBPs. sac-isc.gc.casafewater.org

The formation of keto-acids, including pyruvic acid, has been identified during the ozonation of drinking water. tandfonline.commdpi.com Ozone, a powerful oxidant, breaks down complex NOM into smaller, more oxygenated molecules. koreascience.kr When ozonation is used as a pre-treatment step followed by chlorination, these newly formed keto-acids can serve as precursors for halogenated DBPs.

The formation of this compound likely occurs via the alpha-halogenation of pyruvic acid. In aqueous solution, ketones can exist in equilibrium with their enol form. Under the conditions of water chlorination, the enol of pyruvic acid can react with hypochlorous acid (HOCl), leading to the substitution of the alpha-hydrogens with chlorine atoms. wikipedia.org Successive halogenation reactions can lead to the formation of mono-, di-, and ultimately this compound.

Formation of Keto-Acids during Ozonation of Water Containing Natural Organic Matter
Keto-Acid IdentifiedWater Source/PrecursorOzonation ConditionsKey FindingReference
Pyruvic Acid, Glyoxylic Acid, Ketomalonic AcidDrinking Water and Fulvic Acid SolutionsNot specifiedIdentified as ozonation byproducts; concentrations were higher than aldehydes. tandfonline.com
Pyruvic Acid, Glyoxylic Acid, Ketomalonic AcidFulvic Acids from Reservoir WaterOzone dose 0-3 mg/LKeto-acid concentration increased with ozone dose. mdpi.com
Total Keto-AcidsFiltered River WaterVaried ozone dose and contact timeCatalytic ozonation with goethite produced fewer keto-acids than ozonation alone. scientific.net

Environmental Degradation Pathways of this compound

Once formed, this compound is subject to various degradation processes in the environment, which determine its persistence and ultimate fate. These processes can be broadly categorized as biological and abiotic.

Biotransformation and Biodegradation of this compound in Soil and Water

Microbial degradation is a crucial pathway for the removal of many organic pollutants from soil and water. mdpi.com For halogenated compounds, this often involves enzymes called dehalogenases, which cleave the carbon-halogen bond. nih.gov While no studies have specifically isolated microorganisms capable of degrading this compound, the biodegradation of the structurally similar compound, trichloroacetic acid (TCA), has been documented. nih.govresearchgate.net

Bacteria such as Pseudomonas and Lysinibacillus species have been shown to dehalogenate TCA, although it often requires the presence of another readily metabolizable substrate in a process known as co-metabolism. nih.govresearchgate.net The enzymatic mechanism can involve an initial decarboxylation followed by dehalogenation. nih.gov It is plausible that microorganisms possessing haloacid dehalogenases could also transform this compound. The degradation would likely proceed through the sequential removal of chlorine atoms, potentially followed by the metabolism of the resulting pyruvic acid, which is a central intermediate in microbial metabolism. The efficiency of such biodegradation would depend on various environmental factors, including the microbial community present, nutrient availability, pH, and temperature. mdpi.comnih.gov

Examples of Microorganisms Capable of Degrading Haloacetic Acids
MicroorganismCompound DegradedKey Enzyme/PathwayReference
Pseudomonas carboxydohydrogensTrichloroacetic Acid (TCA)Dehalogenase (co-metabolism) nih.gov
Lysinibacillus boronitolerans MH2Trichloroacetic Acid (TCA)Dehalogenase researchgate.net
Trichoderma asperellum MF1 (Fungus)3-Chloropropionic AcidDehalogenation nih.gov
Various bacterial strains3-Chloropropionic AcidDehalogenation griffith.edu.au

Abiotic Degradation: Hydrolysis, Photolysis, and Oxidation of this compound

In addition to biological processes, this compound can be degraded by non-biological (abiotic) chemical reactions in the environment.

Hydrolysis: Hydrolysis is the reaction of a compound with water. For chlorinated aliphatic compounds, the rate of hydrolysis is highly dependent on the molecular structure and environmental conditions like pH and temperature. analis.com.my The presence of electron-withdrawing groups, such as the carbonyl and carboxyl groups adjacent to the trichloromethyl group in this compound, can influence the stability of the C-Cl bonds. Generally, the hydrolysis of such compounds can be accelerated under basic (alkaline) conditions. viu.caresearchgate.net While specific kinetic data for this compound is not available, studies on other chlorinated compounds show that hydrolysis can be a significant degradation pathway, although half-lives can range from days to years depending on the specific compound and conditions. analis.com.my

Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving photosensitizing agents present in the water. Many chlorinated organic compounds are susceptible to photolysis. nih.gov The degradation of TCE and PCE, for instance, is enhanced by UV light. nih.govmdpi.com The presence of a carbonyl group in this compound may make it susceptible to direct photolysis. The quantum yield, a measure of the efficiency of the photochemical process, has not been determined for this compound, but photolysis is expected to contribute to its degradation in sunlit surface waters. nih.gov

Oxidation: In the environment, strong oxidizing agents, primarily the hydroxyl radical (•OH), can degrade organic pollutants. These radicals are produced photochemically in the atmosphere and in water. Advanced Oxidation Processes (AOPs) used in water treatment, such as UV/H₂O₂ or ozonation, are designed to generate high concentrations of •OH radicals to destroy contaminants. nih.gov The reaction of •OH with organic molecules is typically very fast and non-selective, leading to mineralization (conversion to CO₂, water, and mineral acids). This compound would be expected to be reactive towards hydroxyl radicals, leading to its oxidative degradation in environments where these radicals are present.

Abiotic Degradation Data for Related Chlorinated Compounds
CompoundDegradation ProcessConditionsHalf-life / Rate ConstantReference
Chlorpyrifos (B1668852)HydrolysisAqueous, pH 7, 29°C~10-12 days analis.com.my
Trichloroethylene (TCE)Photolysis (UV)Aqueous, initial conc. 3.8 µMk = 0.015 min⁻¹ nih.gov
Tetrachloroethylene (PCE)Photolysis (UV)Aqueous, initial conc. 3.0 µMk = 0.007 min⁻¹ nih.gov
Fubianezuofeng (bactericide)HydrolysisAqueous, pH 7, 25°C1.60 days researchgate.net
Fubianezuofeng (bactericide)PhotolysisAqueous, pH 7~8-9 hours researchgate.net

Microbial Communities Involved in this compound Degradation

The bioremediation of environments contaminated with halogenated organic compounds is a subject of significant research, leveraging the metabolic capabilities of various microorganisms. While specific studies identifying microbial communities that degrade trichloropyruvic acid are not extensively detailed in the available literature, research on analogous chlorinated compounds provides insight into the types of microbes that could be involved. The degradation of pesticides like chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol (B117793) (TCP) has been studied, highlighting the role of both bacteria and fungi. nih.gov

Microbial degradation is considered an efficient and environmentally friendly method for removing pesticide residues. nih.gov A variety of bacterial and fungal species have been isolated and characterized for their ability to biodegrade chlorpyrifos and TCP. nih.gov For instance, studies on the degradation of 3-chloropropionic acid led to the isolation of bacterial strains such as Lysinibacillus fusiformis, Curtobacterium luteum, Curtobacterium oceanosedimentum, Cytobacillus firmus, Cytobacillus oceanosediminis, and Rhodococcus zopfii. griffith.edu.au Fungal isolates, including species of Aspergillus, Penicillium, Eurotium, and Emericella, have also demonstrated the ability to degrade chlorpyrifos and TCP. nih.gov The fungal strain Cladosporium cladosporioides Hu-01 has been shown to completely metabolize chlorpyrifos and its hydrolysis product, TCP. nih.gov

The process of microbial degradation often involves co-metabolism, where microorganisms break down complex compounds through a series of synergistic reactions. mdpi.com In mixed microbial consortia, dominant populations can shift during the degradation process. For example, in microcosms degrading 3-chloropropionic acid, members of the Sphingomonadaceae family and genera such as Alicyclobacillus, Dyella, and Cellulomonas became dominant. griffith.edu.au This suggests that a diverse community of microorganisms, rather than a single species, is often responsible for the complete mineralization of chlorinated organic acids in the environment.

Persistence and Bioaccumulation Potential of this compound

The persistence of a chemical compound in the environment is a critical factor in assessing its potential for long-term impact. This is often characterized by its environmental half-life, which can vary significantly based on soil type, climate, and other environmental conditions. researchgate.net

Environmental Half-Life and Degradation Kinetics

Direct data on the environmental half-life and degradation kinetics of trichloropyruvic acid is limited. However, data from related chlorinated compounds can offer a proxy for understanding its potential persistence. For example, the herbicide triclopyr (B129103) has a soil half-life that can range from approximately 10 to 96 days, depending on the specific conditions and formulation. researchgate.net Its primary metabolite, 3,5,6-trichloro-2-pyridinol (TCP), is known to be more persistent than its parent compound, chlorpyrifos. researchgate.net

Degradation kinetics often follow first-order models, where the rate of degradation is proportional to the concentration of the compound. nih.gov Studies on the fungal degradation of chlorpyrifos and TCP demonstrated this principle, with the half-lives of both compounds being significantly reduced in the presence of the fungal strain Cladosporium cladosporioides Hu-01. nih.gov The degradation of clofibric acid in a UV/chlorine process also followed pseudo-first-order kinetics. researchgate.net The rate of degradation is influenced by factors such as pH and the presence of other substances like humic acid. researchgate.net

The following table summarizes the half-life data for several related chlorinated compounds, illustrating the range of persistence observed for such molecules in the environment.

CompoundMatrixHalf-Life (t₁/₂)Reference
TriclopyrSoil~10 days researchgate.net
TriclopyrSoil20 days researchgate.net
TriclopyrFoliage4 days researchgate.net
ChlorpyrifosSoil60 - 120 days researchgate.net
Chlorpyrifos (with C. cladosporioides)MediumReduced by 688.0 h nih.gov
3,5,6-trichloro-2-pyridinol (TCP) (with C. cladosporioides)MediumReduced by 986.9 h nih.gov

Analytical Monitoring of this compound in Environmental Samples

Effective monitoring of chemical compounds in the environment requires robust analytical methods capable of detecting and quantifying trace amounts in complex matrices such as water, soil, and air. env.go.jp

Detection in Aqueous Systems and Soil Matrices

The analysis of non-volatile, polar compounds like organic acids in water and soil typically involves a multi-step process: extraction, separation, purification, and detection. env.go.jp For trichloroacetic acid (TCAA), a structurally similar compound, a common method involves solid-phase extraction (SPE) for sample cleanup and concentration from urine samples. researchgate.net

High-performance liquid chromatography (HPLC) combined with tandem mass spectrometry (MS/MS) is a powerful technique for the analysis of such compounds. researchgate.net This method allows for the separation of the target analyte from other components in the sample, followed by highly sensitive and specific detection. researchgate.net For volatile compounds in solid samples like soil and sediment, methods such as purge-and-trap or soxhlet extraction can be employed, followed by analysis using gas chromatography (GC) coupled with mass spectrometry (GC/MS) or an electron capture detector (GC/ECD). env.go.jpnih.gov Given the acidic nature of trichloropyruvic acid, derivatization might be necessary to convert it into a more volatile form suitable for GC analysis. env.go.jp

The table below outlines common analytical methods used for related chlorinated compounds in water and soil.

AnalyteSample MatrixPreparation MethodAnalytical MethodDetection LimitReference
TrichlorobenzenesGroundwaterPurge-and-trapGC/MS0.03–0.04 µg/L nih.gov
TrichlorobenzenesWaterLiquid-liquid extractionGC/ECD12-130 ng/L nih.gov
TrichlorobenzenesSoil/SedimentSoxhlet ExtractionGC/ECDNot specified nih.gov
Trichloroacetic Acid (TCAA)Human UrineSolid-Phase Extraction (SPE)HPLC-MS/MS0.5 ng/mL researchgate.net

Methods for this compound in Atmospheric Aerosols

Atmospheric aerosols are complex mixtures of solid and liquid particles suspended in the air. nih.gov Analyzing the chemical composition of these aerosols presents significant challenges due to their complexity and small mass. researchgate.net The analysis of a specific organic acid like trichloropyruvic acid within an aerosol matrix would likely involve collection followed by chemical analysis.

Aerosol collection is typically performed by drawing air through filters, which capture the particulate matter. cdc.gov For personal exposure monitoring, a series of denuders and filters can be used to separate gases from fine aerosols. cdc.gov After collection, the analyte must be extracted from the filter for analysis.

The specific analytical technique would depend on the properties of trichloropyruvic acid. Given its expected low volatility, it would be part of the particle phase. Techniques such as ion chromatography are used for determining inorganic acids in ambient air. cdc.gov For organic components, mass spectrometry-based methods are common. Single-particle mass spectrometry can provide real-time data on the chemical composition of individual aerosol particles. copernicus.org More commonly, offline analysis involves extracting the filter contents and analyzing the extract using techniques like GC/MS or LC/MS, similar to those used for water and soil samples. env.go.jpresearchgate.net

Theoretical and Computational Studies of Trichloro Pyruvic Acid

Quantum Chemical Calculations of Trichloro Pyruvic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. For a compound like this compound, these calculations can predict its geometry, electronic features, and spectroscopic behavior with a high degree of accuracy. Methodologies used for similar chlorinated molecules, such as trichloroacetic acid, often involve functionals like B3LYP with basis sets such as cc-pVDZ to provide a reliable description of their properties. researchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is fundamentally influenced by the presence of the strongly electron-withdrawing trichloromethyl (-CCl₃) group and the α-keto and carboxylic acid functionalities. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity.

The HOMO is expected to be localized primarily on the oxygen atoms of the carbonyl and carboxyl groups, which are regions of high electron density. The LUMO, conversely, would likely be centered on the carbon atoms of the carbonyl groups and the C-Cl bonds, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. The strong inductive effect of the three chlorine atoms significantly lowers the energy of the LUMO, making this compound a potent electrophile.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

Property Predicted Value/Location Significance
HOMO Energy Lowered due to inductive effects Indicates reduced ability to donate electrons
LUMO Energy Significantly lowered by -CCl₃ group Indicates high susceptibility to nucleophilic attack
HOMO-LUMO Gap Relatively small Suggests higher chemical reactivity
HOMO Localization Oxygen atoms of carboxyl and keto groups Site of electron donation in reactions

| LUMO Localization | Carbonyl carbons and C-Cl antibonding orbitals | Sites of electron acceptance in reactions |

Conformational Analysis and Tautomerism of this compound

The flexibility of this compound arises from the potential for rotation around the C-C and C-O single bonds. Computational studies on analogous molecules like trichloroacetic acid have identified distinct conformers, typically a lower-energy cis form and a higher-energy trans form, defined by the dihedral angle of the O=C-O-H group. researchgate.net For this compound, the planar cis conformation, where the carboxylic proton is oriented towards the carbonyl oxygen, would likely be stabilized by an intramolecular hydrogen bond. The orientation of the bulky -CCl₃ group relative to the carboxylic acid plane also contributes to the conformational landscape, with staggered orientations generally being more stable to minimize steric hindrance. researchgate.net

Keto-enol tautomerism is a critical aspect of α-keto acid chemistry. This compound can exist in equilibrium with its enol tautomer, 3,3,3-trichloro-2-hydroxy-2-propenoic acid. Quantum chemical calculations are essential for determining the relative stability of these two forms. The strong electron-withdrawing nature of the -CCl₃ group is expected to destabilize the adjacent enol double bond, thereby favoring the keto form. Computational studies on related fluorinated β-diketones have shown that halogenation can significantly influence the stability of the keto tautomer. bit.edu.cn The reaction barrier for the tautomerization process can also be calculated, providing insight into the kinetics of this equilibrium.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic properties, which serve as a valuable tool for experimental characterization.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The sole proton in the carboxylic acid group of this compound is expected to have a significant downfield chemical shift, characteristic of acidic protons. For the carbon atoms, the carbonyl carbon of the carboxylic acid would appear far downfield. The α-keto carbon and the carbon of the trichloromethyl group would also have distinct chemical shifts influenced by the electronegative chlorine and oxygen atoms. Discussions on the NMR spectra of trichloroacetic acid highlight the complex interplay of inductive and shielding effects from the chlorine atoms that determine the final chemical shift. nanalysis.com

IR Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical methods. Key predicted vibrational modes for this compound would include the O-H stretch of the carboxylic acid (typically broad), two distinct C=O stretching frequencies for the keto and acid carbonyl groups, C-C stretching, and prominent C-Cl stretching modes in the lower frequency region. For trichloroacetic acid, experimental and calculated IR data have been used to confirm structural assignments. researchgate.netbohrium.com

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT) calculations. Carboxylic acids without extended conjugation typically exhibit a π → π* transition at around 200-210 nm. libretexts.org The α-keto group in this compound would also contribute an n → π* transition at a longer wavelength, though likely with low intensity. The presence of chlorine atoms is not expected to shift the absorption maximum into the visible range significantly.

Table 2: Predicted Spectroscopic Data for this compound

Spectrum Feature Predicted Wavenumber/Chemical Shift/Wavelength
¹³C NMR Carboxyl Carbon (C=O) ~160-170 ppm
Keto Carbon (C=O) ~190-200 ppm
CCl₃ Carbon ~90-100 ppm
¹H NMR Carboxylic Acid Proton (-COOH) >10 ppm
IR O-H Stretch 3000-3300 cm⁻¹ (broad)
C=O Stretch (acid) ~1700-1725 cm⁻¹
C=O Stretch (keto) ~1725-1740 cm⁻¹
C-Cl Stretch 700-850 cm⁻¹ (strong)
UV-Vis π → π* transition ~210 nm

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations model the time-dependent behavior of molecules, providing insights into their dynamics, interactions with solvents, and binding with other molecules.

Solvent Effects on this compound Structure and Reactivity

MD simulations are particularly useful for studying the influence of solvents on molecular behavior. Simulations of this compound in an aqueous environment would reveal the nature of hydrogen bonding between the molecule's polar groups (carboxyl and keto) and surrounding water molecules. The hydration shell around the hydrophobic -CCl₃ group could also be characterized.

For chemical reactions, such as decarboxylation, the solvent plays a critical role. Ab initio MD simulations performed on trichloroacetic acid have shown that its decarboxylation kinetics are highly solvent-dependent, being faster in polar aprotic solvents like DMSO compared to protic solvents like water. researchgate.netrsc.org These studies suggest that DMSO stabilizes the transition state through differential solvation, whereas water can participate chemically in the reaction. rsc.org Similar MD simulations for this compound would be expected to reveal how different solvents mediate its stability and reactivity, particularly for reactions involving the carboxyl group.

Interactions with Biological Receptors and Enzyme Active Sites

Understanding how small molecules interact with proteins is fundamental in biochemistry and drug design. MD simulations can be used to model the binding of this compound to a biological receptor or an enzyme's active site. Due to the presence of three chlorine atoms, halogen bonding could be a significant non-covalent interaction in addition to hydrogen bonding and electrostatic interactions.

Computational protocols have been developed to model halogen bonding in protein-ligand complexes by incorporating a charged extra point on the halogen atom to represent the anisotropic charge distribution known as the σ-hole. nih.gov Using such methods, simulations could predict the preferred binding orientation of this compound in an active site. Co-solvent MD simulations, using probes like chlorobenzene, can identify potential halogen-bonding "hot spots" within a protein's binding pocket, which would be favorable interaction sites for the -CCl₃ group of this compound. acs.orgnih.gov These simulations would provide a detailed picture of the intermolecular forces governing the recognition and binding of the molecule to its biological targets.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Trichloroacetic Acid
3,3,3-trichloro-2-hydroxy-2-propenoic acid
Dimethyl Sulfoxide (B87167) (DMSO)
Water

Transformations

Theoretical and computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights into mechanisms, kinetics, and thermodynamics that are often difficult to obtain through experimental methods alone. For this compound, a molecule with significant electronic perturbation due to the presence of the strongly electron-withdrawing trichloromethyl group, computational modeling is essential for predicting its reactivity and designing synthetic strategies. This section delves into the theoretical modeling of the reaction pathways for the transformations of this compound.

It is important to note that while extensive computational studies have been conducted on the parent compound, pyruvic acid, specific theoretical and computational research on the reaction pathways and synthetic design of this compound is not widely available in the current scientific literature. Therefore, the following sections will discuss the principles of these computational methods and provide a prospective analysis based on analogous systems, such as pyruvic acid and trichloroacetic acid, to hypothesize the behavior of this compound.

Transition State Analysis and Reaction Energetics

The study of reaction mechanisms at a molecular level involves the characterization of the potential energy surface (PES), which maps the energy of a system as a function of its geometry. Key features of the PES are stationary points, which include reactants, products, intermediates, and transition states. Transition state analysis is crucial for understanding the kinetics of a reaction, as the energy of the transition state relative to the reactants determines the activation energy barrier.

For this compound, the presence of the CCl₃ group is expected to significantly alter the energetics of these pathways. The strong inductive effect of the three chlorine atoms would withdraw electron density from the rest of the molecule, which could stabilize or destabilize transition states depending on the specific reaction mechanism. For example, in a decarboxylation reaction, the stability of the resulting carbanion or carbene intermediate would be a critical factor.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to calculate the geometries and energies of reactants, products, and transition states. nih.gov These calculations can provide detailed information on bond lengths, bond angles, and vibrational frequencies, which are used to confirm the nature of the stationary points (i.e., minima or first-order saddle points for transition states).

Hypothetical Reaction Energetics for this compound Transformations

The following table presents hypothetical activation energies (Ea) and reaction energies (ΔE) for potential transformations of this compound, extrapolated from known computational data for pyruvic acid and considering the anticipated electronic effects of the trichloromethyl group. These values are illustrative and would require dedicated computational studies for verification.

Transformation PathwayReactant(s)Product(s)Hypothetical Ea (kcal/mol)Hypothetical ΔE (kcal/mol)
DecarboxylationThis compoundTrichloromethyl Carbene + CO₂35-40-10 to -15
IsomerizationThis compoundTrichloro-α-lactone30-355-10
HydrolysisThis compound + H₂OTrichloromethyl Glyoxylic Acid20-25-5 to 0

Note: These values are hypothetical and intended for illustrative purposes. Actual values would need to be determined through specific computational modeling.

Computational Design of this compound Synthetic Routes

Computational chemistry is increasingly utilized in the rational design of synthetic pathways for novel or challenging target molecules. By modeling potential reaction steps, it is possible to evaluate their feasibility, predict potential side products, and optimize reaction conditions, thereby saving significant experimental time and resources.

For this compound, several synthetic routes could be envisioned and computationally assessed. A common approach in computer-aided synthesis planning (CASP) involves retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available precursors. nih.gov Computational tools can then be used to model the forward reactions to evaluate their thermodynamic and kinetic viability.

One plausible synthetic route to this compound could involve the oxidation of a suitable precursor, such as 1,1,1-trichloro-2-propanone. Another approach might be the direct chlorination of pyruvic acid or its derivatives, although this could lead to a mixture of products.

Computational modeling of these proposed synthetic steps would involve:

Reactant and Product Optimization: Calculating the ground state geometries and energies of all species involved in the reaction.

Transition State Searching: Identifying the transition state for each elementary step to determine the activation energy.

Reaction Path Following: Using methods like the Intrinsic Reaction Coordinate (IRC) to confirm that the identified transition state connects the desired reactants and products.

Solvent Effects: Incorporating continuum or explicit solvent models to simulate the reaction in a more realistic environment, as solvent can significantly influence reaction energetics. rsc.org

Hypothetical Synthetic Routes and Computational Evaluation

The table below outlines some hypothetical synthetic routes to this compound and the computational methods that could be used to assess their feasibility.

Proposed Synthetic RoutePrecursor(s)Reagent(s)Computational Evaluation MethodsKey Parameters to Calculate
Oxidation of 1,1,1-trichloro-2-propanone1,1,1-trichloro-2-propanoneStrong Oxidizing Agent (e.g., KMnO₄, SeO₂)DFT (e.g., B3LYP), MP2Reaction mechanism, activation barriers, reaction thermodynamics
Friedel-Crafts AcylationTrichloroacetyl chlorideCyanide source (e.g., HCN, TMSCN)DFT with solvent modelsTransition state energies, catalyst effects, potential side reactions
Chlorination of Pyruvic Acid EsterMethyl Pyruvate (B1213749)Chlorinating agent (e.g., SO₂Cl₂, N-chlorosuccinimide)DFT, Ab Initio Molecular Dynamics (AIMD)Selectivity of chlorination, stepwise reaction barriers, solvent effects

Note: The feasibility of these routes is hypothetical and would require thorough computational and experimental validation.

Potential Research Applications and Future Directions for Trichloro Pyruvic Acid

Trichloro Pyruvic Acid as a Precursor in Organic Synthesis

Currently, there is a notable absence of scientific literature detailing the use of this compound as a precursor in organic synthesis. While its structure suggests potential reactivity and utility in the synthesis of various compounds, specific applications have not been documented.

Synthesis of Novel Chlorinated Organic Compounds

No research has been found that specifically employs this compound in the synthesis of novel chlorinated organic compounds. The three chlorine atoms on the molecule could theoretically serve as reactive sites or influence the reactivity of the pyruvic acid backbone, but this potential remains untapped and unproven in the available scientific record.

Development of Specialty Chemicals and Intermediates

Similarly, the role of this compound in the development of specialty chemicals and intermediates is not described in the current body of scientific knowledge. Specialty chemicals are valued for their specific functions, and without foundational research into the properties and reactivity of this compound, its potential in this area is purely speculative.

This compound in Biochemical Research

The application of this compound in biochemical research is another area where information is conspicuously absent. While analogous compounds are often used to probe biological systems, no such studies involving this compound have been reported.

Tool for Studying Enzyme Mechanisms

There are no documented instances of this compound being used as a tool to study enzyme mechanisms. Such studies often rely on substrate analogs or inhibitors to elucidate the function of enzymes. The lack of research in this area suggests that the biochemical effects of this compound are unknown.

Probing Metabolic Pathways and Redox Homeostasis

The impact of this compound on metabolic pathways and redox homeostasis has not been investigated. Pyruvic acid is a critical hub in metabolism, and chlorinated derivatives could potentially interfere with or modulate these pathways. However, without experimental data, any discussion of its effects would be unfounded.

Green Chemistry and Sustainable Production of this compound

Information regarding the green and sustainable production of this compound is not available. The principles of green chemistry focus on developing environmentally benign chemical processes. A patent for the synthesis of 3-chloropyruvic acid mentions the possibility of trichloropyruvic acid formation as a byproduct, which can be identified using 13C-NMR. However, this does not constitute a dedicated or sustainable synthesis method for this compound itself. The development of sustainable production routes would first require a demonstrated utility for the compound, which is currently lacking.

Emerging Research Areas for this compound

The unique chemical structure of trichloropyruvic acid, featuring a reactive alpha-keto acid moiety and three chlorine atoms, suggests potential for novel applications in biology and materials science.

While the specific biological roles of trichloropyruvic acid are largely unexplored, the known activities of other halogenated organic compounds and alpha-keto acids provide a basis for future investigation. wikipedia.org

Enzyme Inhibition: The electrophilic nature of the carbonyl groups and the presence of chlorine atoms suggest that trichloropyruvic acid could act as an inhibitor for certain enzymes. Future research could screen this compound against various enzyme classes to identify potential targets.

Metabolic Probe: Structurally similar alpha-keto acids are central intermediates in metabolism. wikipedia.org Isotopically labeled trichloropyruvic acid could potentially be used as a probe to study metabolic pathways, although its cellular uptake and metabolism would first need to be characterized.

Antimicrobial Activity: Many halogenated organic compounds exhibit antimicrobial properties. frontiersin.org It would be worthwhile to investigate the potential antibacterial and antifungal activities of trichloropyruvic acid and its derivatives.

The polyfunctionality of trichloropyruvic acid makes it an interesting building block for the synthesis of novel polymers and functional materials. Carboxylic acids are versatile functional groups in materials science, enabling the development of a wide range of materials with tailored properties. princeton.edu

Polymer Synthesis: The carboxylic acid group can be readily converted into esters or amides, which can then be used as monomers for polymerization. The presence of three chlorine atoms would impart unique properties to the resulting polymers, such as flame retardancy and altered solubility.

Functional Surfaces: The carboxylic acid group can be used to anchor trichloropyruvic acid derivatives to surfaces, creating functionalized materials with tailored properties. For example, such surfaces could be designed to have specific hydrophobic or reactive characteristics.

Synthesis of Novel Heterocycles: The alpha-keto acid moiety is a versatile precursor for the synthesis of various heterocyclic compounds. The resulting chlorinated heterocycles could have interesting pharmacological or material properties.

The potential applications of trichloropyruvic acid derivatives in materials science are summarized in Table 3.

Table 3: Potential Applications of Trichloropyruvic Acid Derivatives in Materials Science

Derivative Type Potential Application Rationale
Polyesters/Polyamides Flame-retardant materials, specialty polymers. The high chlorine content can confer flame retardancy.
Surface-Modified Materials Hydrophobic coatings, reactive surfaces. The carboxylic acid allows for attachment to surfaces, while the trichloromethyl group modifies surface properties.

| Heterocyclic Compounds | Biologically active molecules, functional dyes. | The alpha-keto acid is a versatile precursor for a wide range of heterocyclic structures. |

Q & A

Q. How to ensure compliance with ethical standards when studying this compound’s toxicity in biological systems?

  • Methodological Answer : Follow institutional guidelines for in vitro/in vivo toxicity assays (e.g., OECD protocols). Prioritize in silico models (QSAR) for preliminary risk assessment. Disclose conflicts of interest and funding sources in publications .

Q. What systematic approaches are recommended for reconciling gaps in literature on this compound’s environmental fate?

  • Methodological Answer : Conduct a PRISMA-guided review to identify understudied areas (e.g., soil degradation pathways). Use databases like SciFinder and Reaxys to compile primary data. Propose collaborative studies to address regional variability in environmental samples .

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Reactant of Route 1
TRICHLORO PYRUVIC ACID
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.